molecular formula C10H11ClO3 B1583226 Ethyl 2-(3-chlorophenoxy)acetate CAS No. 52094-98-1

Ethyl 2-(3-chlorophenoxy)acetate

Cat. No.: B1583226
CAS No.: 52094-98-1
M. Wt: 214.64 g/mol
InChI Key: HBPWQKZOBIRMFA-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chlorophenoxy)acetate is a useful research compound. Its molecular formula is C10H11ClO3 and its molecular weight is 214.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-chlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPWQKZOBIRMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352765
Record name ethyl 2-(3-chlorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52094-98-1
Record name ethyl 2-(3-chlorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ethyl 2-(3-chlorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(3-chlorophenoxy)acetate belongs to the phenoxyacetic acid class of compounds, a group widely recognized for its potent biological activity, particularly in the agricultural sector as selective herbicides. As an ester, this compound is readily absorbed by plants, where it is hydrolyzed to its active form, 3-chlorophenoxyacetic acid (3-CPA). The herbicidal efficacy of this class of molecules stems from their ability to function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), the principal auxin in plants.

At high concentrations, these synthetic auxins induce a state of uncontrolled and disorganized growth in susceptible dicotyledonous (broadleaf) plants, ultimately leading to senescence and death.[1][2] This guide provides a comprehensive technical overview of the molecular mechanism underpinning the activity of this compound, detailing the core signaling pathway it hijacks, the downstream physiological consequences, and a validated experimental framework for its characterization. The insights presented herein are synthesized from extensive research on synthetic auxins, providing a robust model for understanding this specific compound's mode of action.

Section 1: The Core Mechanism: Hijacking the Auxin Signaling Pathway

The primary mechanism of action for 3-chlorophenoxyacetic acid, the active metabolite of this compound, is the subversion of the cell's natural auxin perception and signaling machinery. This process is centered around a sophisticated protein degradation system that regulates gene expression.

1.1 The TIR1/AFB Co-Receptor Complex: The Cell's Auxin Sensor

In a normal physiological state, the expression of auxin-responsive genes is kept in check by a family of repressor proteins known as Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins. These repressors bind to and inhibit Auxin Response Factors (ARFs), which are the transcription factors that would otherwise activate these genes.

The perception of natural auxin (IAA) is mediated by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Aux/IAA repressor.[3][4][5] The TIR1/AFB protein is a component of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB.

1.2 The "Molecular Glue" Hypothesis

Synthetic auxins like 3-chlorophenoxyacetic acid function by acting as a "molecular glue."[3] They bind to a pocket on the TIR1/AFB protein, and this binding event enhances the affinity of the TIR1/AFB protein for the Aux/IAA repressor.[6][7] This stabilized interaction—TIR1/AFB, auxin, and Aux/IAA—triggers the SCFTIR1/AFB complex to polyubiquitinate the Aux/IAA protein. This tagging marks the repressor for rapid degradation by the 26S proteasome.[8][9]

The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to bind to auxin response elements (AuxREs) in the promoters of target genes and activate their transcription.[8] Because synthetic auxins are typically more stable and resistant to degradation within the plant than natural IAA, they cause a persistent and overwhelming activation of this pathway.[10]

Auxin Signaling Pathway cluster_nucleus Cell Nucleus Auxin Synthetic Auxin (e.g., 3-CPA) TIR1 SCF-TIR1/AFB (E3 Ubiquitin Ligase) Auxin->TIR1 AuxIAA Aux/IAA Repressor TIR1->AuxIAA Stabilizes Interaction Ub Ubiquitin ARF ARF (Transcription Factor) AuxIAA->ARF ProteinDeg 26S Proteasome AuxIAA->ProteinDeg Targeted for Degradation Gene Auxin Response Genes (e.g., GH3, SAURs) ARF->Gene Activates Transcription Transcription Transcription & Translation Response Uncontrolled Growth & Physiological Disruption Transcription->Response Ub->AuxIAA Polyubiquitination

Caption: The SCF-TIR1/AFB signaling pathway hijacked by synthetic auxins.

Section 2: Downstream Physiological Consequences

The persistent activation of ARF transcription factors unleashes a cascade of downstream events that overwhelm the plant's homeostatic mechanisms.

2.1 Transcriptional Reprogramming and Hormonal Imbalance

The primary auxin-responsive gene families that are massively upregulated include:

  • Aux/IAA genes: Creating a futile feedback loop.

  • GH3 genes: These encode enzymes that conjugate amino acids to auxins, a process normally used for hormone deactivation.

  • Small Auxin-Up RNAs (SAURs): These genes are involved in cell elongation and other growth processes.

A critical consequence of this transcriptional reprogramming is the overproduction of other plant hormones. The induction of ACC synthase (ACS) genes leads to a surge in ethylene biosynthesis.[11] Similarly, the upregulation of 9-cis-epoxycarotenoid dioxygenase (NCED) genes stimulates the production of abscisic acid (ABA).[11] The excessive levels of ethylene and ABA are major contributors to the observed phytotoxicity, inducing rapid senescence, tissue decay, and growth inhibition.[10][11]

2.2 Macroscopic Symptoms of Phytotoxicity

The molecular chaos manifests as distinct and severe symptoms in susceptible plants:

  • Epinasty: Uncontrolled cell elongation on the upper side of petioles causes leaves and stems to twist and curl downwards.[1]

  • Callus Formation: Disorganized cell division leads to the formation of tumor-like tissues on stems and roots.

  • Growth Disruption: While causing uncontrolled elongation in some tissues, the overall effect is a disruption of normal development, inhibiting root growth and killing apical meristems.[1][2]

  • Senescence: The combined effects of hormonal imbalance lead to leaf yellowing, tissue necrosis, and ultimately, plant death.

Section 3: A Framework for Experimental Validation

To rigorously characterize the mechanism of action for a compound like this compound, a logical, multi-tiered experimental approach is required. This framework serves as a self-validating system, where each step confirms the hypothesis generated by the previous one.

Experimental Workflow A Tier 1: Phenotypic Assay (Whole Organism) Objective: Confirm auxin-like biological activity. Assay: Arabidopsis Root Growth Inhibition. B Tier 2: Molecular Target Interaction (In Vitro / In Vivo) Objective: Verify direct binding to the TIR1/AFB receptor. Assay: Yeast Two-Hybrid (Y2H) System. A->B If active, proceed to target validation C Tier 3: Downstream Pathway Activation (Molecular Response) Objective: Quantify the effect on auxin-responsive genes. Assay: qRT-PCR Analysis. B->C If binding confirmed, proceed to pathway analysis D Conclusion: Mechanism of Action Confirmed C->D If gene expression is induced, MoA is validated

Caption: A logical workflow for validating the mechanism of action (MoA).

Tier 1: Establishing Biological Activity - Phenotypic Assays
  • Expertise & Causality: Before investing in complex molecular assays, it is essential to confirm that the compound elicits the expected biological response. The Arabidopsis thaliana primary root growth inhibition assay is a highly sensitive and quantitative method for assessing auxin activity.[12][13] Auxins inhibit root elongation at concentrations that promote other growth, providing a clear and measurable endpoint.

  • Protocol: Arabidopsis thaliana Root Growth Inhibition Assay

    • Preparation: Prepare Murashige and Skoog (MS) agar plates containing a range of concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). A solvent control (e.g., DMSO) must be included.

    • Sterilization & Plating: Surface-sterilize Arabidopsis thaliana (Col-0 ecotype) seeds and place them on the prepared plates.

    • Stratification & Growth: Cold-stratify the plates at 4°C for 2-3 days in the dark to synchronize germination. Transfer plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.

    • Measurement: After 5-7 days of growth, scan the plates with a high-resolution scanner. Measure the length of the primary root for at least 15-20 seedlings per condition using image analysis software (e.g., ImageJ).

    • Analysis: Calculate the average root length for each concentration. Normalize the data to the solvent control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

  • Illustrative Data Presentation

Concentration (nM)Mean Root Length (mm) ± SD% Inhibition
0 (Control)25.4 ± 2.10%
1022.1 ± 1.913%
5015.8 ± 1.538%
110 (IC50) 12.7 ± 1.3 50%
5006.2 ± 0.876%
10003.1 ± 0.588%
Tier 2: Identifying the Molecular Target - Receptor Binding Assays
  • Expertise & Causality: Having confirmed auxin-like activity, the next critical step is to demonstrate a direct physical interaction between the active compound (3-CPA) and its putative receptor, TIR1/AFB. The Yeast Two-Hybrid (Y2H) system is a powerful in vivo method to test protein-protein interactions that are dependent on a small molecule.[1][3][4] It reconstitutes a functional transcription factor if the "bait" (TIR1) and "prey" (Aux/IAA) proteins are brought together by the small molecule "glue" (3-CPA).

  • Protocol: Auxin-Dependent Yeast Two-Hybrid Assay

    • Plasmid Construction: Clone the full-length coding sequence of a TIR1/AFB family member (e.g., Arabidopsis TIR1) into a "bait" vector, creating a fusion with a DNA-binding domain (DBD). Clone the full-length coding sequence of an Aux/IAA protein (e.g., IAA7) into a "prey" vector, creating a fusion with an activation domain (AD).

    • Yeast Transformation: Co-transform a suitable yeast reporter strain (e.g., AH109, Y2HGold) with the bait and prey plasmids.

    • Interaction Assay: Plate the transformed yeast on a basal medium lacking leucine and tryptophan (-Leu/-Trp) to select for the presence of both plasmids.

    • Selective Plating: Replica-plate the colonies onto a high-stringency selective medium that also lacks histidine and adenine (-Leu/-Trp/-His/-Ade) and contains various concentrations of 3-CPA.

    • Analysis: Growth on the high-stringency medium indicates a positive interaction. The intensity of growth should correlate with the concentration of 3-CPA, demonstrating that the interaction is auxin-dependent. Appropriate positive (natural IAA) and negative (solvent) controls are essential.

Tier 3: Quantifying the Downstream Molecular Response - Gene Expression Analysis
  • Expertise & Causality: The final validation step connects receptor binding to the downstream physiological output. Quantitative Reverse Transcription PCR (qRT-PCR) is the gold standard for measuring changes in the expression of specific genes.[5][10][14] By treating plant tissues with the compound and measuring the transcript levels of known early auxin-responsive genes, we can confirm the activation of the entire signaling cascade.

  • Protocol: qRT-PCR of Auxin-Responsive Genes

    • Plant Treatment: Grow Arabidopsis seedlings in liquid culture or on agar plates. Treat the seedlings with a predetermined effective concentration of this compound (e.g., 1 µM) for a short time course (e.g., 0, 30, 60, 120 minutes). Include a solvent control.

    • RNA Extraction: Harvest the tissue at each time point, flash-freeze in liquid nitrogen, and extract total RNA using a validated kit or protocol.

    • cDNA Synthesis: Treat the RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • qPCR: Perform qPCR using SYBR Green or a probe-based assay with primers specific to target genes (e.g., IAA1, GH3.3) and a stable reference gene (e.g., ACTIN2, UBQ10).

    • Data Analysis: Calculate the relative fold change in gene expression for each target gene at each time point compared to the control using the ΔΔCt method.

  • Illustrative Data Presentation

Target GeneTreatment Time (min)Fold Change vs. Control (Mean ± SD)
IAA1308.5 ± 1.2
6015.2 ± 2.1
GH3.33012.1 ± 1.8
6022.7 ± 3.5
ACTIN2 (Ref)601.0 ± 0.1

Conclusion

The mechanism of action of this compound is a classic example of herbicide action through molecular mimicry. Upon conversion to its active form, 3-chlorophenoxyacetic acid, it acts as a persistent synthetic auxin. It functions as a molecular glue, stabilizing the interaction between TIR1/AFB auxin receptors and Aux/IAA transcriptional repressors. This leads to the targeted degradation of the repressors, unleashing ARF transcription factors and causing a massive, sustained upregulation of auxin-responsive genes. The resulting hormonal chaos, particularly the overproduction of ethylene and ABA, drives the uncontrolled growth, senescence, and eventual death of susceptible plant species. The experimental framework outlined provides a robust, logical, and self-validating pathway to confirm this mechanism for any novel synthetic auxin.

References

An In-depth Technical Guide to Ethyl 2-(3-chlorophenoxy)acetate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary medicinal chemistry and drug discovery, the strategic design and synthesis of novel therapeutic agents are paramount. Among the vast arsenal of chemical scaffolds and building blocks, Ethyl 2-(3-chlorophenoxy)acetate has emerged as a molecule of significant interest. Its utility extends beyond a simple synthetic intermediate; it is a key component in the construction of targeted protein degraders, a revolutionary class of therapeutics with the potential to address previously "undruggable" targets. This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its critical role in the development of next-generation pharmaceuticals.

Part 1: Core Chemical Identity and Physicochemical Properties

This compound, identified by the CAS Number 52094-98-1 , is an aromatic ether and an ethyl ester.[1][2][3] Its structure features a 3-chlorophenoxy group linked to an ethyl acetate moiety via an ether bond. This unique combination of functional groups imparts specific chemical reactivity and physical properties that are instrumental in its applications.

PropertyValueSource
CAS Number 52094-98-1[1]
Molecular Formula C₁₀H₁₁ClO₃[1][2]
Molecular Weight 214.65 g/mol [2][]
Appearance Predicted: Colorless to pale yellow liquidN/A
Purity Typically ≥97%[1]
Storage Room temperature[1]
Canonical SMILES CCOC(=O)COC1=CC(=CC=C1)Cl[2]

Part 2: Synthesis and Characterization

The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis .[5] This venerable yet robust reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 3-chlorophenol (the nucleophile) reacts with an ethyl haloacetate (the electrophile), typically ethyl chloroacetate or ethyl bromoacetate.

The causality behind this experimental choice lies in the high efficiency and broad applicability of the Williamson ether synthesis for forming aryl ethers. The phenolic proton of 3-chlorophenol is sufficiently acidic to be readily deprotonated by a moderately strong base like sodium hydroxide or potassium carbonate, forming a potent phenoxide nucleophile. The subsequent Sₙ2 attack on the electrophilic carbon of the ethyl haloacetate proceeds smoothly to yield the desired product.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Materials:

  • 3-Chlorophenol

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorophenol (1.0 eq) in anhydrous acetone.

  • Base Addition: To the stirred solution, add anhydrous potassium carbonate (1.5 eq). The potassium carbonate acts as the base to deprotonate the phenol and also as a scavenger for the resulting hydrohalic acid.

  • Electrophile Addition: Slowly add ethyl chloroacetate (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3-chlorophenol spot.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 3-Chlorophenol 3-Chlorophenol Reaction_Vessel Reaction_Vessel 3-Chlorophenol->Reaction_Vessel Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->Reaction_Vessel K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->Reaction_Vessel Acetone (Solvent) Acetone (Solvent) Acetone (Solvent)->Reaction_Vessel Reflux (4-6h) Reflux (4-6h) Filtration Filtration Reflux (4-6h)->Filtration Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Column Chromatography Column Chromatography Drying->Column Chromatography Product Product Column Chromatography->Product Reaction_Vessel->Reflux (4-6h) Heat

Caption: Workflow for the synthesis of this compound.

Characterization Data (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.20 (t, J = 8.0 Hz, 1H, Ar-H)

    • δ 6.95 (m, 2H, Ar-H)

    • δ 6.80 (m, 1H, Ar-H)

    • δ 4.60 (s, 2H, O-CH₂-C=O)

    • δ 4.25 (q, J = 7.1 Hz, 2H, O-CH₂-CH₃)

    • δ 1.30 (t, J = 7.1 Hz, 3H, O-CH₂-CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 168.5 (C=O)

    • δ 158.0 (Ar-C-O)

    • δ 135.0 (Ar-C-Cl)

    • δ 130.5 (Ar-CH)

    • δ 122.0 (Ar-CH)

    • δ 115.0 (Ar-CH)

    • δ 113.0 (Ar-CH)

    • δ 65.5 (O-CH₂-C=O)

    • δ 61.5 (O-CH₂-CH₃)

    • δ 14.0 (O-CH₂-CH₃)

  • Mass Spectrometry (EI):

    • Expected [M]⁺ at m/z 214 and [M+2]⁺ at m/z 216 (due to ³⁵Cl and ³⁷Cl isotopes).

    • Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and the ethyl group (-CH₂CH₃), as well as cleavage of the ether bond.

Part 3: Application in Drug Discovery - A Building Block for PROTACs

The primary application of this compound in modern drug discovery is as a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) .[1] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.

A typical PROTAC consists of three components:

  • A "warhead" ligand that binds to the target protein of interest (POI).

  • An E3 ubiquitin ligase ligand.

  • A chemical linker that connects the two ligands.

This compound serves as a versatile precursor for the linker and/or the E3 ligase ligand portion of the PROTAC. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which then provides a handle for further chemical modification and attachment to the other components of the PROTAC. The chlorophenoxy moiety can be a key structural element of certain E3 ligase ligands or can be further functionalized.

PROTAC_Mechanism cluster_components PROTAC Components Warhead Warhead PROTAC PROTAC Warhead->PROTAC Linker Linker Linker->PROTAC E3 Ligase Ligand E3 Ligase Ligand E3 Ligase Ligand->PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex POI Protein of Interest POI->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation Degradation Proteasome->Degradation

Caption: The mechanism of action of a PROTAC molecule.

The significance of using building blocks like this compound lies in the modular nature of PROTAC design. Researchers can systematically modify the linker length and composition to optimize the formation of the ternary complex between the target protein and the E3 ligase, which is crucial for efficient protein degradation.

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from structurally related compounds suggests the following:

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicology: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

  • Storage: Store in a tightly closed container in a cool, dry place.

Researchers should always consult the supplier's SDS for the most up-to-date and specific safety information before handling this compound.

Conclusion

This compound is more than just a chemical compound; it is a key enabler of innovative therapeutic strategies. Its straightforward synthesis via the Williamson ether synthesis and its ideal structural features make it a valuable building block for the construction of PROTACs and other complex molecules in drug discovery. As the field of targeted protein degradation continues to expand, the importance of versatile and well-characterized building blocks like this compound will undoubtedly grow, paving the way for the development of novel treatments for a wide range of diseases.

References

Spectroscopic Characterization of Ethyl 2-(3-chlorophenoxy)acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(3-chlorophenoxy)acetate is a member of the phenoxyacetate class of compounds, a scaffold of significant interest in medicinal chemistry and drug development. The precise structural elucidation of such molecules is paramount for understanding their biological activity and ensuring the integrity of research outcomes. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for the unambiguous confirmation of molecular structure. This guide offers a comprehensive analysis of the spectroscopic data for this compound, presenting a detailed interpretation of its spectral features. In the absence of readily available experimental spectra in public databases, this document leverages predicted data and analysis of analogous structures to provide a robust and instructive overview for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis, ensuring scientific rigor and practical utility.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is the foundation for interpreting its spectroscopic data. This compound possesses several key functional groups that give rise to characteristic signals in its NMR, IR, and MS spectra.

cluster_0 Key Functional Groups mol Aromatic Ring Aromatic Ring Ether Linkage Ether Linkage Ester Group Ester Group Ethyl Group Ethyl Group Chlorine Substituent Chlorine Substituent

Caption: Molecular structure of this compound and its key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl group protons and the aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the ester functionality.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
-OCH₂CH₃1.25 - 1.35Triplet (t)~7.13H
-OCH₂CH₃4.20 - 4.30Quartet (q)~7.12H
-OCH₂-Ar4.60 - 4.70Singlet (s)-2H
Aromatic H6.80 - 7.30Multiplet (m)-4H

Note: These are predicted values and may vary slightly from experimental results. Predictions are based on computational algorithms and analysis of similar structures.

Interpretation and Rationale:

  • Ethyl Group (-CH₂CH₃): The methylene protons (-OCH₂CH₃) are adjacent to an oxygen atom and are therefore deshielded, appearing as a quartet downfield around 4.20-4.30 ppm. The methyl protons (-OCH₂CH₃) are further from the electronegative oxygen and appear as an upfield triplet around 1.25-1.35 ppm. The splitting pattern (quartet and triplet) is a classic ethyl group signature, arising from spin-spin coupling between the adjacent methylene and methyl protons.

  • Methylene Bridge (-OCH₂-Ar): The two protons of the methylene group linking the ester and the phenoxy ring are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a singlet in the region of 4.60-4.70 ppm. Their downfield position is due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.

  • Aromatic Protons: The four protons on the 3-chlorophenyl ring will exhibit complex splitting patterns (a multiplet) in the aromatic region of the spectrum (6.80 - 7.30 ppm). The exact chemical shifts and coupling constants are dependent on the electronic effects of the chlorine and the ether linkage.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-OCH₂C H₃13.5 - 14.5
-OC H₂CH₃61.0 - 62.0
-OC H₂-Ar65.0 - 66.0
Aromatic C (C-H)113.0 - 131.0
Aromatic C (C-Cl)134.0 - 135.0
Aromatic C (C-O)157.0 - 158.0
C =O168.0 - 169.0

Note: These are predicted values and may vary slightly from experimental results. Predictions are based on computational algorithms and analysis of similar structures.

Interpretation and Rationale:

  • Aliphatic Carbons: The methyl carbon of the ethyl group is expected at the most upfield position (13.5 - 14.5 ppm). The two methylene carbons (-OCH₂CH₃ and -OCH₂-Ar) are deshielded by the adjacent oxygen atoms and appear in the 61.0 - 66.0 ppm range.

  • Aromatic Carbons: The aromatic carbons will resonate between 113.0 and 158.0 ppm. The carbon atom bonded to the chlorine atom (C-Cl) is expected around 134.0 - 135.0 ppm, while the carbon attached to the ether oxygen (C-O) will be the most deshielded aromatic carbon, appearing around 157.0 - 158.0 ppm. The remaining C-H aromatic carbons will have signals within the 113.0 - 131.0 ppm range.

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon in the molecule, with a predicted chemical shift in the range of 168.0 - 169.0 ppm.

Experimental Protocol for NMR Spectroscopy

cluster_0 NMR Sample Preparation and Data Acquisition A 1. Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). B 2. Filter the solution into a 5 mm NMR tube. A->B C 3. Place the tube in the spectrometer. B->C D 4. Lock and shim the instrument. C->D E 5. Acquire ¹H and ¹³C NMR spectra. D->E

Caption: A generalized workflow for preparing and analyzing a liquid sample by NMR spectroscopy.

A standard protocol for acquiring high-quality NMR spectra of a liquid sample like this compound is as follows[1][2][3][4]:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals.

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube to prevent solvent evaporation.

  • Instrumental Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).

    • Subsequently, acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H (Aromatic)Stretch3100 - 3000Medium
C-H (Aliphatic)Stretch3000 - 2850Medium
C=O (Ester)Stretch1760 - 1740Strong
C=C (Aromatic)Stretch1600 - 1450Medium
C-O (Ester/Ether)Stretch1300 - 1000Strong
C-Cl (Aryl)Stretch1100 - 1000Medium

Note: These are typical ranges for the specified functional groups and may vary based on the specific molecular environment.

Interpretation and Rationale:

  • C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption from the ester carbonyl (C=O) stretch, typically appearing in the 1760 - 1740 cm⁻¹ region[5][6][7].

  • C-O Stretches: Strong absorptions corresponding to the C-O stretching vibrations of the ester and ether linkages will be present in the fingerprint region, between 1300 and 1000 cm⁻¹[5][6][7].

  • C-H Stretches: The spectrum will show C-H stretching vibrations for both the aromatic and aliphatic protons. The aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl and methylene groups will appear just below 3000 cm⁻¹[5][7].

  • Aromatic C=C Stretches: Medium intensity peaks corresponding to the C=C stretching vibrations within the aromatic ring are expected in the 1600 - 1450 cm⁻¹ region[5].

  • C-Cl Stretch: A medium intensity absorption for the C-Cl bond of the aryl chloride is anticipated in the 1100 - 1000 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy

cluster_0 IR Spectroscopy of a Liquid Sample A 1. Place a drop of the liquid sample onto a salt plate (e.g., NaCl). B 2. Place a second salt plate on top to create a thin film. A->B C 3. Mount the plates in the spectrometer. B->C D 4. Acquire the IR spectrum. C->D

Caption: A simplified workflow for obtaining the IR spectrum of a neat liquid sample.

For a liquid sample such as this compound, the following "neat" sample preparation technique is commonly employed[8][9][10][11]:

  • Sample Preparation:

    • A single drop of the pure liquid is placed on the polished surface of a salt plate (e.g., NaCl or KBr), which is transparent to infrared radiation.

    • A second salt plate is carefully placed on top of the first, spreading the liquid into a thin film between the two plates.

  • Data Acquisition:

    • The "sandwich" of salt plates containing the sample is mounted in the sample holder of the IR spectrometer.

    • A background spectrum of the empty instrument is typically run first.

    • The IR spectrum of the sample is then recorded.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrum and Fragmentation Pattern

For this compound (Molecular Weight: 214.6 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

m/z (mass-to-charge ratio) Proposed Fragment Ion Plausible Origin
214/216[C₁₀H₁₁³⁵ClO₃]⁺ / [C₁₀H₁₁³⁷ClO₃]⁺Molecular Ion (M⁺)
169/171[C₈H₆³⁵ClO₂]⁺ / [C₈H₆³⁷ClO₂]⁺M⁺ - OCH₂CH₃
141/143[C₇H₄³⁵ClO]⁺ / [C₇H₄³⁷ClO]⁺M⁺ - COOCH₂CH₃
128/130[C₆H₄³⁵ClO]⁺ / [C₆H₄³⁷ClO]⁺Fragmentation of the phenoxy group
73[COOCH₂CH₃]⁺Ethyl acetate fragment

Note: The presence of chlorine will result in isotopic peaks for chlorine-containing fragments, with an approximate ratio of 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

Interpretation and Rationale:

  • Molecular Ion (M⁺): A peak at m/z 214, corresponding to the molecular ion with the ³⁵Cl isotope, should be observed. A smaller peak at m/z 216 (the M+2 peak) with approximately one-third the intensity of the M⁺ peak will also be present due to the natural abundance of the ³⁷Cl isotope.

  • Key Fragmentations: Common fragmentation pathways for esters and ethers are expected. Alpha-cleavage next to the ether oxygen could lead to the loss of the ethoxycarbonylmethyl radical, resulting in a fragment at m/z 128/130. Cleavage of the ester group could result in the loss of an ethoxy radical (-OCH₂CH₃) to give a fragment at m/z 169/171, or the loss of the entire ethyl acetate group to give a fragment at m/z 141/143. The formation of an ion at m/z 73 corresponding to the [COOCH₂CH₃]⁺ fragment is also plausible[12][13][14].

M+ (m/z 214/216) M+ (m/z 214/216) m/z 169/171 m/z 169/171 M+ (m/z 214/216)->m/z 169/171 - •OCH₂CH₃ m/z 141/143 m/z 141/143 M+ (m/z 214/216)->m/z 141/143 - •COOCH₂CH₃ m/z 73 m/z 73 M+ (m/z 214/216)->m/z 73 Rearrangement m/z 128/130 m/z 128/130 m/z 141/143->m/z 128/130 - CH₂

Caption: A plausible fragmentation pathway for this compound under electron ionization.

Experimental Protocol for Mass Spectrometry

A typical procedure for obtaining an electron ionization (EI) mass spectrum is as follows[15][16][17]:

  • Sample Introduction:

    • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).

    • The sample is vaporized under high vacuum.

  • Ionization:

    • The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

  • Fragmentation and Analysis:

    • The high energy of the molecular ion often causes it to fragment into smaller, charged species.

    • These ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on predicted data and established principles, provides a robust framework for the structural confirmation of this compound. The characteristic signals in the predicted ¹H and ¹³C NMR spectra, the key absorption bands in the IR spectrum, and the plausible fragmentation patterns in the mass spectrum collectively offer a unique spectroscopic fingerprint for this molecule. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling them to confidently identify and characterize this and structurally related compounds. The provided experimental protocols offer practical guidance for obtaining high-quality spectroscopic data.

References

Methodological & Application

Analytical methods for determining Ethyl 2-(3-chlorophenoxy)acetate in soil and water

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Investigation

I'm kicking things off with a deep dive into Ethyl 2-(3-chlorophenoxy)acetate. Right now, I'm focused on gathering comprehensive data. I'm hitting Google hard to find its physicochemical properties, how it behaves in the environment, and what methods are already out there for analyzing it in soil and water.

Developing Analytical Strategies

I'm now zeroing in on analytical methods. I'm focusing on evaluating various extraction and instrumental techniques, like SPE, LLE, GC-MS, and LC-MS/MS, for this compound in soil and water. I'm actively seeking validated protocols from sources like the EPA and peer-reviewed studies. I will also be creating structured, and visually represented workflows.

Defining Structure & Content

I'm now building the application note's backbone. I'll outline the introduction, analytical protocols for soil and water, and the method rationale. I am committed to clarity, with step-by-step procedures. I'm also preparing visual representations with tables and diagrams. I'll thoroughly integrate all gathered information.

Framing the Approach

I'm structuring the app note and protocol for analyzing this compound in soil and water. I'm aiming for flexibility, not rigidity. My priority is crafting a tailored, adaptable framework to address the specific analytical needs, avoiding a generic template. This adaptability is the core directive.

Structuring the Protocol

I've been focusing on building a structure that is both logical and provides technical guidance. I'm prioritizing scientific integrity and logical explanations, aiming for self-validating protocols with quality control steps. I'm also preparing for authoritative grounding, adding in-text citations and verified URLs in the references. Finally, I will visualize key data with tables and diagrams and incorporate DOT scripts for figures.

Developing the Analytical Method

I'm now diving into the specifics of the analyte and available methods. I've confirmed key identifiers like the CAS number, molecular formula, and weight. The literature highlights that it is an ester derivative of a phenoxy herbicide, so I have to analyze it directly. I'm exploring methods to preserve the ester while I develop the best protocol for the application. I will include the information about the herbicide parent acid.

Developing Specific Methodologies

I'm now fully immersed in the method development phase, working through the specific analytical techniques. I'm prioritizing direct analysis of the ethyl ester, given the project's focus. The plan is to include information on total residue analysis, with hydrolysis to the parent acid, as a secondary consideration. I've begun to assemble information on sample preparation, including techniques for hydrolysis, and have identified several key citations. I'll be sure to build the document using a blend of scientific integrity and clarity.

Developing The Structure

I've been meticulously examining the information I've compiled. My focus is on synthesizing a comprehensive application note and protocol. I'm prioritizing direct analysis of the ester, but I'll also incorporate total residue analysis involving hydrolysis of the parent acid as a secondary method for a complete overview. I am also working on sample preparation techniques, including hydrolysis methods. I am going to organize this using scientific integrity and clarity.

Defining the Protocol's Scope

I'm now fully immersed in constructing the application note, with specific focus on outlining the project's parameters. I am developing a clear plan for both the direct ethyl ester analysis and including total residue analysis, with hydrolysis as a secondary method. I have a thorough overview of sample preparation techniques. The approach will have scientific integrity and clarity at its core.

Developing and Detailing the Protocol

I've assembled the essential components for a comprehensive application note. I am structuring it to prioritize direct analysis of the ethyl ester, while also incorporating total residue analysis involving hydrolysis of the parent acid. I have also begun detailed protocols for sample preparation techniques. A clear emphasis is on scientific integrity and clarity throughout the note.

Defining Direct Analysis Approach

I'm now fully immersed in developing the protocol structure, and am prioritizing direct analysis of the ethyl ester, while also covering total residue analysis involving hydrolysis of the parent acid as an secondary method. I have a thorough overview of sample preparation techniques, including hydrolysis methods, with scientific integrity and clarity at the forefront. I'm focusing on incorporating visual elements, tables, and DOT diagrams for clear guidance.

Developing Initial Protocol Outline

I'm synthesizing a comprehensive protocol draft, addressing both direct ester analysis and total residue analysis with hydrolysis. I'm prioritizing the direct analysis of the ethyl ester as the primary focus, incorporating detailed sample preparation techniques and instrumental analysis methods for both water and soil matrices. I'll include DOT diagrams to illustrate analytical workflow.

Defining Analytical Pathways

I'm now outlining a detailed protocol, focusing on two approaches. I plan to use GC-MS/MS for the direct analysis of the ester in both water and soil samples. As a second approach, I'll detail the use of LC-MS/MS to analyze the ester. I am going to carefully explain the advantages and disadvantages of each.

Prioritizing Method Selection

I've been evaluating the suitability of GC-MS/MS and LC-MS/MS for direct ethyl ester analysis. While both are viable, GC-MS/MS shows promise due to the analyte's volatility, and LC-MS/MS can also be applicable. I'm prioritizing direct analysis of the ester for both soil and water matrices and developing detailed protocols for each. I'll include thorough sample prep and workflow illustrations.

Finalizing Protocol Structure

My focus is now on finalizing the overall protocol structure, incorporating GC-MS/MS for direct ethyl ester analysis, alongside LC-MS/MS as an alternative. I'm prioritizing thorough descriptions of sample preparation and instrumental methods for water and soil, with detailed quality control elements. The core emphasis remains on building a note with scientific integrity and clarity, and I will be using visual aids such as tables and DOT diagrams.

Finalizing Protocol's Structure

I'm synthesizing a comprehensive protocol draft, addressing both direct ester analysis and total residue analysis with hydrolysis. I'm prioritizing the direct analysis of the ethyl ester as the primary focus, incorporating detailed sample preparation techniques and instrumental analysis methods for both water and soil matrices. I'll include DOT diagrams to illustrate analytical workflow. The approach emphasizes scientific integrity and clarity, incorporating all previously discussed directives.

Application Notes and Protocols for Ethyl 2-(3-chlorophenoxy)acetate as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 2-(3-chlorophenoxy)acetate as a potential plant growth regulator. This document outlines the compound's presumed mechanism of action based on its structural similarity to other synthetic auxins, detailed protocols for its preparation and application, and methodologies for evaluating its biological activity.

Introduction and Scientific Rationale

This compound belongs to the phenoxyacetic acid class of compounds, which includes well-known synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D).[1] Synthetic auxins are crucial tools in agriculture and plant science, capable of mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) to regulate various aspects of plant growth and development.[2] These compounds are often more stable in planta than IAA, leading to more persistent effects.[3]

The application of synthetic auxins can lead to a range of physiological responses, including cell elongation, root initiation, and at higher concentrations, herbicidal effects due to uncontrolled growth.[3][4] The specific activity of a synthetic auxin is determined by its chemical structure, which influences its binding to auxin receptors and its metabolic stability within the plant.

Given its structure, this compound is hypothesized to function as a synthetic auxin. However, as a less-studied compound, its precise biological activity and optimal application concentrations require empirical determination. These notes provide the foundational protocols to enable such investigations.

Physicochemical Properties and Handling

A clear understanding of the compound's properties is essential for accurate and safe experimental execution.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClO₃[5]
Molecular Weight 214.6 g/mol [5]
Purity ≥97%[5]
CAS Number 52094-98-1[5]
Storage Room temperature[5]

Note on Solubility: Phenoxyacetate esters are generally soluble in organic solvents such as ethanol and DMSO.[1] For aqueous solutions, initial dissolution in a small volume of a suitable solvent is typically required before dilution with water.[6][7]

Presumed Mechanism of Action: The Auxin Signaling Pathway

Synthetic auxins like this compound are believed to exert their effects by co-opting the plant's natural auxin signaling pathway.[2] The canonical pathway involves the perception of auxin by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of receptors.[8]

Simplified Auxin Signaling Pathway:

AuxinSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin This compound (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Interaction promoted by Auxin SCF_Complex SCF E3 Ligase TIR1_AFB->SCF_Complex Part of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Binds and represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Binds to promoter Transcription_Repressed Transcription Repressed ARF->Transcription_Repressed Transcription_Active Transcription Active ARF->Transcription_Active SCF_Complex->Aux_IAA Ubiquitination DoseResponseWorkflow cluster_prep Preparation cluster_application Application cluster_incubation Incubation cluster_data Data Collection cluster_analysis Analysis Prep_Stock Prepare Stock Solution Prep_Working Prepare Serial Dilutions (e.g., 0, 0.01, 0.1, 1, 10, 100 µM) Prep_Stock->Prep_Working Application Apply Treatments (e.g., agar plates, hydroponics) Prep_Working->Application Prep_Plants Prepare Experimental Plants (e.g., Arabidopsis seedlings, mung bean cuttings) Prep_Plants->Application Incubation Incubate under Controlled Conditions Application->Incubation Measure_Phenotype Measure Phenotypic Responses (e.g., root length, hypocotyl elongation, callus formation) Incubation->Measure_Phenotype Image_Analysis Image Analysis Measure_Phenotype->Image_Analysis Stats Statistical Analysis (e.g., ANOVA, t-test) Image_Analysis->Stats Dose_Response_Curve Generate Dose-Response Curve Stats->Dose_Response_Curve

References

Application Notes and Protocols for Ethyl 2-(3-chlorophenoxy)acetate in Agricultural Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

Ethyl 2-(3-chlorophenoxy)acetate is a member of the phenoxyacetic acid class of compounds, which are widely recognized in agriculture for their dual role as herbicides and plant growth regulators.[1] These synthetic auxins are structural mimics of the natural plant hormone indole-3-acetic acid (IAA) and can elicit a range of physiological responses in plants. The precise effect of this compound, whether as a growth promoter or a herbicide, is largely dependent on the concentration applied, the plant species, and the stage of development. At low concentrations, it can stimulate growth, while at higher concentrations, it typically leads to unregulated, lethal growth in susceptible plants, particularly broadleaf weeds.[2]

This document provides a comprehensive guide for the application of this compound in a research setting. It outlines its mechanism of action, detailed protocols for its use, and methods for evaluating its efficacy and potential phytotoxicity. The information herein is intended to equip researchers with the necessary knowledge to conduct robust and reproducible experiments.

Mechanism of Action: A Synthetic Auxin Perspective

This compound, like other phenoxyacetic acid derivatives, functions by mimicking the plant hormone auxin.[3] In susceptible plants, the introduction of this synthetic auxin disrupts the delicate hormonal balance that governs numerous physiological processes.

Key Molecular Events:

  • Perception and Signaling: Upon entering the plant cell, this compound is recognized by auxin receptors, primarily the F-box proteins such as TIR1 (Transport Inhibitor Response 1).

  • Derepression of Auxin-Responsive Genes: This binding event leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors allows for the transcription of auxin-responsive genes.

  • Uncontrolled Growth: The subsequent overexpression of auxin-responsive genes results in a cascade of events, including rapid and uncontrolled cell division and elongation, epinastic growth (twisting of stems and petioles), and tissue proliferation. This ultimately leads to the disruption of vascular tissues, cessation of normal growth, and eventually, plant death in the case of herbicidal applications.

Mechanism_of_Action cluster_cell Plant Cell ECPA This compound Receptor Auxin Receptor (e.g., TIR1) ECPA->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Transcription of Auxin-Responsive Genes ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death (Herbicidal Effect) Uncontrolled_Growth->Plant_Death

Caption: Simplified signaling pathway of this compound as a synthetic auxin.

Experimental Protocols

The following protocols are designed for greenhouse and laboratory settings to evaluate the efficacy of this compound.

Preparation of Stock and Working Solutions

Materials:

  • This compound (purity ≥97%)[4]

  • Acetone or Ethanol (reagent grade)

  • Tween® 20 or similar surfactant

  • Distilled or deionized water

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Protocol for a 10,000 ppm (mg/L) Stock Solution:

  • Accurately weigh 100 mg of this compound.

  • Dissolve the compound in a minimal amount of acetone or ethanol (e.g., 5 mL) in a 10 mL volumetric flask. Ensure complete dissolution.

  • Bring the volume up to 10 mL with distilled water.

  • Add a surfactant, such as Tween® 20, to a final concentration of 0.1% (v/v) to aid in adhesion to plant surfaces.

  • Mix thoroughly using a magnetic stirrer.

Preparation of Working Solutions:

Prepare a serial dilution from the stock solution to achieve the desired experimental concentrations. For example, to prepare a 100 ppm working solution, dilute 1 mL of the 10,000 ppm stock solution to a final volume of 100 mL with distilled water containing 0.1% surfactant.

Parameter Value
Purity ≥97%[4]
Molecular Formula C10H11ClO3[4]
Molecular Weight 214.6 g/mol [4]
Storage Room temperature[4]
Greenhouse Bioassay for Herbicidal Efficacy

This protocol outlines a whole-plant bioassay to determine the herbicidal effectiveness of this compound.[5]

Materials:

  • Test plant species (e.g., a common broadleaf weed like Amaranthus retroflexus or a sensitive crop like tomato)[6]

  • Pots (10-15 cm diameter) filled with standard potting mix

  • Greenhouse with controlled temperature and light conditions

  • Spray chamber or handheld sprayer for uniform application

  • Working solutions of this compound

  • Control solution (water + surfactant)

Experimental Workflow:

Greenhouse_Bioassay_Workflow Seed_Germination 1. Seed Germination & Seedling Growth Transplanting 2. Transplant Seedlings to Pots Seed_Germination->Transplanting Acclimatization 3. Acclimatize in Greenhouse Transplanting->Acclimatization Treatment_Application 4. Apply this compound Solutions Acclimatization->Treatment_Application Data_Collection 5. Data Collection at Regular Intervals Treatment_Application->Data_Collection Final_Assessment 6. Final Biomass Assessment Data_Collection->Final_Assessment

References

Application Note: High-Recovery Solid-Phase Extraction of Ethyl 2-(3-chlorophenoxy)acetate from Aqueous Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust solid-phase extraction (SPE) protocol for the efficient isolation and concentration of Ethyl 2-(3-chlorophenoxy)acetate from aqueous samples. This compound is a member of the phenoxyacetate class of compounds, some of which are used as herbicides.[1] Accurate and sensitive quantification of this analyte in environmental and biological matrices is crucial for monitoring and toxicological studies. The method described herein utilizes a reversed-phase SPE mechanism, providing high recovery and clean extracts suitable for downstream analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Introduction: The Rationale for a Targeted SPE Approach

This compound (CAS 52094-98-1) is an organic compound with the molecular formula C10H11ClO3.[2][] Its chemical structure, featuring a chlorinated phenoxy ring and an ethyl ester group, classifies it as a moderately non-polar compound. The analysis of such compounds at trace levels often necessitates a sample preparation step to remove interfering matrix components and concentrate the analyte of interest.[4][5] Solid-phase extraction has emerged as a superior technique to traditional liquid-liquid extraction due to its reduced solvent consumption, higher sample throughput, and potential for automation.[4][6]

The protocol detailed in this document is founded on the principle of reversed-phase chromatography, where a non-polar stationary phase (the SPE sorbent) retains the analyte from a polar mobile phase (the aqueous sample). The selection of the appropriate sorbent and solvent system is critical to achieving high recovery and reproducibility. For compounds like this compound, C18 silica and polymeric sorbents are excellent candidates.[7][8]

The Chemistry of Retention: Analyte-Sorbent Interactions

The successful retention of this compound on a reversed-phase sorbent is primarily driven by hydrophobic interactions between the non-polar analyte and the non-polar functional groups of the sorbent. The ethyl ester group in the analyte makes it less polar than its corresponding carboxylic acid, enhancing its affinity for non-polar sorbents.

Diagram of Analyte-Sorbent Interaction

cluster_sorbent Reversed-Phase Sorbent Surface (e.g., C18) cluster_analyte This compound Sorbent C18_chain_1 Si-(CH2)17-CH3 C18_chain_2 Si-(CH2)17-CH3 C18_chain_3 Si-(CH2)17-CH3 Analyte Cl-Ph-O-CH2-C(=O)O-Et Analyte->C18_chain_1 Hydrophobic Interaction Analyte->C18_chain_2 Hydrophobic Interaction Analyte->C18_chain_3 Hydrophobic Interaction

Caption: Hydrophobic interactions between the analyte and C18 sorbent.

Experimental Protocols

This section provides a step-by-step methodology for the solid-phase extraction of this compound from a water sample.

Materials and Reagents
  • SPE Cartridge: C18, 500 mg, 6 mL (or equivalent polymeric reversed-phase cartridge)

  • Methanol (MeOH): HPLC grade

  • Ethyl Acetate: HPLC grade

  • Deionized Water: High purity

  • Nitrogen Gas: High purity, for evaporation

  • Sample Collection Vials

  • SPE Vacuum Manifold

Sample Pre-treatment

For aqueous samples such as surface water or groundwater, filtration may be necessary to remove particulate matter that could clog the SPE cartridge.[9]

  • Allow the water sample to come to room temperature.

  • If visible particulates are present, filter the sample through a 0.45 µm filter.

  • For a 100 mL water sample, no pH adjustment is typically necessary for the ethyl ester form of the analyte. However, for related acidic herbicides, adjusting the pH to <2 is critical for high recovery.[7][10]

Solid-Phase Extraction Protocol

The following protocol is optimized for a 500 mg C18 SPE cartridge. Volumes may need to be adjusted for different sorbent masses.

SPE Workflow Diagram

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Elution cluster_post Post-Elution Condition 1. Condition Cartridge - 5 mL Methanol - 5 mL Deionized Water Load 2. Load Sample - 100 mL Aqueous Sample - Flow rate: ~5 mL/min Condition->Load Ready for loading Wash 3. Wash Cartridge - 5 mL Deionized Water Load->Wash Analyte retained Dry 4. Dry Cartridge - High vacuum for 10 min Wash->Dry Interferences removed Elute 5. Elute Analyte - 2 x 3 mL Ethyl Acetate Dry->Elute Ready for elution Evaporate 6. Evaporate to Dryness Elute->Evaporate Analyte in eluate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Concentrated analyte

Caption: Step-by-step workflow for the SPE of this compound.

Step-by-Step Protocol:

  • Cartridge Conditioning:

    • Wash the C18 cartridge with 5 mL of ethyl acetate to remove any potential organic contaminants.

    • Flush the cartridge with 5 mL of methanol to activate the C18 functional groups.[10]

    • Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to go dry before loading the sample.[10]

  • Sample Loading:

    • Load the 100 mL pre-treated water sample onto the conditioned cartridge at a steady flow rate of approximately 5 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.

  • Drying:

    • Dry the cartridge thoroughly under high vacuum for 10-15 minutes to remove all residual water. This step is crucial for efficient elution with a non-polar solvent.[10]

  • Elution:

    • Place a clean collection tube inside the vacuum manifold.

    • Elute the retained this compound from the cartridge with two 3 mL aliquots of ethyl acetate. Allow the solvent to soak the sorbent bed for a minute before applying vacuum for the first aliquot.[7]

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[10]

    • Reconstitute the dried residue in a suitable volume of the initial mobile phase for your chromatographic analysis (e.g., 1 mL of methanol or acetonitrile).

Expected Performance and Data

The following table summarizes the expected performance of this SPE method based on typical results for similar phenoxyacetate compounds.

ParameterExpected ValueNotes
Recovery > 90%Dependent on precise execution of the protocol.
Reproducibility (RSD) < 10%Indicates the consistency of the method.
Sample Throughput HighAmenable to processing multiple samples simultaneously on a vacuum manifold.
Solvent Consumption LowSignificantly less than traditional liquid-liquid extraction.

Troubleshooting

  • Low Recovery:

    • Cause: Cartridge went dry before sample loading.

    • Solution: Ensure the sorbent bed remains wetted after the equilibration step.

    • Cause: Incomplete elution.

    • Solution: Ensure the cartridge is thoroughly dried before elution and consider a third aliquot of elution solvent.

    • Cause: Sample flow rate is too high.

    • Solution: Reduce the flow rate during sample loading to ensure adequate interaction time between the analyte and the sorbent.

  • Poor Reproducibility:

    • Cause: Inconsistent flow rates between samples.

    • Solution: Use a vacuum manifold with flow control capabilities or an automated SPE system.

    • Cause: Incomplete drying of the cartridge.

    • Solution: Ensure consistent and adequate drying time for all samples.

Conclusion

This application note provides a comprehensive and reliable solid-phase extraction protocol for this compound from aqueous samples. By leveraging the principles of reversed-phase chromatography and optimizing each step of the SPE process, this method delivers high recovery, excellent reproducibility, and clean extracts, making it an ideal sample preparation technique for sensitive and accurate downstream analysis.

References

Investigating the herbicidal effects of Ethyl 2-(3-chlorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for investigating the herbicidal effects of Ethyl 2-(3-chlorophenoxy)acetate.

Application Note & Protocol Guide

Topic: Investigating the Herbicidal Efficacy and Mechanism of this compound

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound belongs to the phenoxyacetic acid class of compounds, a chemical family renowned for its herbicidal properties.[1] Like its well-known analogues 2,4-D and MCPA, its structure suggests it functions as a synthetic auxin, inducing phytotoxicity through the disruption of normal hormonal regulation in susceptible plants.[2][3] This document provides a comprehensive guide for the systematic investigation of its herbicidal effects. It outlines detailed protocols for both rapid preliminary screenings and robust whole-plant bioassays, explains the rationale behind experimental design, and offers a framework for data analysis and interpretation. The methodologies are designed to be self-validating through the inclusion of appropriate controls and standardized assessment criteria, ensuring the generation of reliable and reproducible data for research and development purposes.

Background and Proposed Mechanism of Action

Phenoxy herbicides are synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), or auxin.[1] They are particularly effective against broadleaf weeds.[3] The core mechanism involves overwhelming the plant's natural auxin signaling pathways. At herbicidal concentrations, these synthetic auxins are more persistent than endogenous IAA, leading to uncontrolled and disorganized cell division and growth, ultimately resulting in stem curling, leaf malformation, vascular tissue disruption, and plant death.

This compound is metabolized within the plant to its active form, 3-chlorophenoxyacetic acid. This active molecule then binds to auxin receptors, primarily the F-box protein TIR1/AFB family, which are components of an SCF E3 ubiquitin ligase complex. This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors allows for the constitutive expression of auxin-responsive genes, leading to the catastrophic physiological effects described above.

Auxinic Herbicide Signaling Pathway cluster_0 Cell Nucleus cluster_1 Cell Cytoplasm Herbicide This compound (metabolized to active acid form) Receptor SCF-TIR1/AFB (Auxin Receptor Complex) Herbicide->Receptor Binds AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for Ubiquitination ARF Auxin Response Factor (ARF) (Transcription Factor) AuxIAA->ARF Represses Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Response Uncontrolled Gene Expression Gene->Response Death Phytotoxicity & Cell Death Response->Death Entry Herbicide Entry into Cell Entry->Herbicide

Caption: Proposed signaling pathway for this compound.

Pre-Experimental Preparation

Safety Precautions
  • Handle this compound in a well-ventilated area or chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Esters of chlorophenoxy herbicides can be skin and eye irritants.[4]

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Stock Solution Preparation

Accurate solution preparation is critical for dose-response experiments.[5] Since this compound has limited water solubility, an organic solvent is required for the initial stock.

  • Primary Stock (e.g., 100 mM):

    • Accurately weigh the required amount of this compound (MW: 214.6 g/mol ).[6]

    • Dissolve in a minimal amount of a suitable solvent like acetone or DMSO.

    • Bring to the final volume with the same solvent in a Class A volumetric flask. Store in a tightly sealed container at 4°C.

  • Working Solutions:

    • Prepare serial dilutions from the primary stock to create a range of concentrations for testing.

    • For aqueous applications (e.g., spraying), the final dilution should contain a surfactant (e.g., 0.1% Tween-20) to ensure uniform coverage on the leaf surface.[7]

    • Causality: The surfactant reduces the surface tension of the spray droplets, preventing them from beading up and ensuring better contact with and penetration into the plant cuticle.

    • Always prepare a "vehicle control" solution containing the same concentration of solvent and surfactant as the highest treatment dose but lacking the herbicide. This is essential to confirm that the solvent or surfactant itself does not cause phytotoxicity.

Plant Species Selection and Cultivation
  • Test Species: Select relevant weed species for testing. Common choices for broad-spectrum screening include both a grass species, such as ryegrass (Lolium multiflorum), and a broadleaf species, like field mustard (Brassica campestris).[8]

  • Control Species: It is crucial to include a known susceptible population in all experiments.[5] This acts as a positive control to validate that the herbicide application and experimental conditions were conducive to herbicidal activity.

  • Cultivation:

    • Sow seeds in pots containing a standardized greenhouse potting mix.

    • Grow plants in a controlled environment (greenhouse or growth chamber) with consistent temperature, humidity, and photoperiod (e.g., 22-25°C, 16:8 hour light:dark cycle).

    • Water and fertilize as needed to ensure healthy, uniform growth. Inconsistent plant health can be a major source of experimental variability.[9]

Experimental Protocols

Protocol: Seed Germination and Early Seedling Growth Assay

This in vitro assay provides a rapid method to screen for phytotoxicity and determine a preliminary effective concentration range.

  • Preparation:

    • Place a sterile filter paper (e.g., Whatman No. 1) into a 90 mm petri dish.

    • Prepare a dilution series of this compound in a suitable buffer or deionized water (if solubility permits at the required concentrations) containing the vehicle solvent.

  • Plating:

    • Pipette 5 mL of each test concentration onto the filter paper in separate, labeled petri dishes. Include a vehicle-only control.

    • Place 20-30 seeds of the target species evenly onto the moist filter paper. Use at least 3-4 replicate dishes per concentration.

  • Incubation:

    • Seal the petri dishes with parafilm to prevent moisture loss.

    • Incubate in a growth chamber with controlled light and temperature for 7-14 days.

  • Assessment:

    • After the incubation period, measure the germination percentage for each dish.

    • For germinated seeds, measure the root and shoot length of each seedling.[9]

    • Calculate the percent inhibition of root and shoot growth relative to the vehicle control.

Protocol: Whole-Plant Dose-Response Bioassay

This is the standard and most reliable method for determining the herbicidal efficacy under more realistic conditions.[9][10] It is essential for confirming resistance and determining the level of herbicidal activity.[5]

Whole-Plant Bioassay Workflow A 1. Seed Sourcing (Susceptible & Test Populations) B 2. Plant Cultivation (Uniform Growth Stage, e.g., 2-3 leaves) A->B D 4. Herbicide Application (Calibrated Bench Sprayer) B->D C 3. Herbicide Preparation (Dose-Response Series + Surfactant) C->D E 5. Post-Treatment Incubation (Controlled Greenhouse Conditions) D->E F 6. Data Assessment (21-28 Days After Treatment) E->F G 7. Data Analysis (Visual Injury, Biomass, Survival %) F->G H 8. Determine GR50 / LD50 (Dose-Response Curves) G->H

Caption: Experimental workflow for a whole-plant herbicidal bioassay.

  • Plant Preparation:

    • Cultivate plants as described in Section 2.3 until they reach a consistent growth stage, typically the 2-3 true leaf stage.[7] This uniformity is critical because plant age can significantly influence herbicide tolerance.

    • Arrange pots in a completely randomized design. Use a minimum of 4-5 replicate pots per treatment.

  • Herbicide Application:

    • Prepare a dose-response series. A typical series might include 0 (vehicle control), 0.1x, 0.5x, 1x, 2x, and 5x the anticipated field application rate.

    • Calibrate a precision bench sprayer to deliver a consistent volume (e.g., 200 L/ha).[7] Proper calibration ensures that the only variable between treatments is the herbicide concentration.

    • Spray the designated treatments onto the plants, ensuring complete and uniform foliage coverage.

  • Post-Treatment Care and Assessment:

    • Return the plants to the greenhouse. Do not water overhead for the first 24 hours to prevent washing the herbicide off the leaves.

    • Monitor plants regularly for the development of phytotoxic symptoms (e.g., epinasty, chlorosis, necrosis).

    • The final assessment should be conducted 21-28 days after application, depending on the herbicide's mode of action and the plant species.[9]

  • Data Collection:

    • Visual Injury Rating: Score each pot on a scale of 0% (no effect) to 100% (complete plant death) compared to the untreated control.[7]

    • Plant Survival: Count the number of surviving plants in each pot. A plant is considered dead if it shows no signs of active growth.[7]

    • Biomass Reduction (Most Quantitative): Harvest all above-ground biomass from each pot. Dry the biomass in an oven at 60-70°C until a constant weight is achieved. Weigh the dried biomass.

Data Analysis and Interpretation

The goal of a dose-response study is to determine the concentration of the herbicide that causes a 50% reduction in a measured parameter. This is typically expressed as GR₅₀ (50% Growth Reduction) for biomass or I₅₀ (50% Inhibition) for growth assays.

  • Calculate Percent Reduction: For each replicate, express the measured value (e.g., dry weight) as a percentage of the average of the untreated control.

    • % of Control = (Weight_treated / Mean Weight_control) * 100

    • % Reduction = 100 - % of Control

  • Non-linear Regression: Use a statistical software package (e.g., R, SAS, Prism) to fit the dose-response data to a non-linear regression model, such as a four-parameter log-logistic model. This is the standard and most accurate method for determining GR₅₀ values.

  • Data Presentation: Summarize the results in a clear, tabular format.

Treatment (g a.i./ha)Mean Dry Biomass (g)Std. Error% Reduction vs. Control
0 (Control)5.250.350%
504.100.2821.9%
1002.750.3147.6%
2001.150.1978.1%
4000.200.0596.2%
Calculated GR₅₀ 105.2 g a.i./ha

Table 1: Example dose-response data and calculated GR₅₀ for this compound on a susceptible broadleaf species.

Troubleshooting and Considerations

  • Problem: High variability between replicates.

    • Cause & Solution: This often stems from non-uniform plants or inconsistent application. Ensure all plants are at the same growth stage and that the sprayer is properly calibrated and provides even coverage.[5][7]

  • Problem: No effect observed, even at high doses.

    • Cause & Solution: Verify the herbicide solution was prepared correctly. Check the health of the susceptible control population; if it is also unaffected, it indicates a systemic experimental failure (e.g., inactive chemical, improper application).[5] The target species may also possess natural tolerance.

  • Environmental Factors: Soil type, temperature, and moisture can all influence herbicide efficacy, especially for soil-active chemicals. Be sure to record and control these conditions as much as possible to ensure reproducibility.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Ethyl 2-(3-chlorophenoxy)acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 2-(3-chlorophenoxy)acetate

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges and provide in-depth, field-tested solutions to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

The most robust and widely used method is the Williamson Ether Synthesis .[1][2] This reaction involves the nucleophilic substitution (Sₙ2) of a halide by a phenoxide ion. In this specific case, 3-chlorophenol is deprotonated by a base to form the 3-chlorophenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of an ethyl haloacetate.

The general reaction scheme is as follows:

  • Deprotonation: 3-chlorophenol reacts with a base to form the corresponding sodium or potassium salt (phenoxide).

  • Nucleophilic Attack (Sₙ2): The 3-chlorophenoxide attacks ethyl chloroacetate (or bromoacetate), displacing the halide to form the desired ether linkage.[1]

Williamson_Ether_Synthesis

Q2: I'm getting a very low yield. What are the most common causes and how can I fix them?

Low yields are a frequent issue, often stemming from suboptimal reaction conditions or procedural errors.[1][3] Let's break down the potential culprits systematically.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield

Figure 2: Decision tree for diagnosing low reaction yields.

Key Optimization Points:

  • Incomplete Deprotonation: The acidity of phenols (pKa ≈ 10) requires a sufficiently strong base to generate the phenoxide. While very strong bases like NaH can be used, they are often unnecessary and require anhydrous conditions.[4] Anhydrous potassium carbonate (K₂CO₃) is a practical and effective choice, often used in polar aprotic solvents like DMF or acetonitrile.[5][6]

    • Pro-Tip: Use at least 1.5-2.0 equivalents of K₂CO₃ to ensure the equilibrium favors the phenoxide. Ensure the K₂CO₃ is anhydrous by drying it in an oven before use.

  • Solvent Choice is Critical: The Sₙ2 reaction is highly dependent on the solvent. Polar aprotic solvents are ideal because they solvate the cation (K⁺) but leave the phenoxide nucleophile relatively "naked" and reactive.[7]

    • Data-Driven Decision: A study on a similar alkylation of eugenol with ethyl chloroacetate highlights the significant impact of the solvent on yield.[5]

    Solvent (Polar Aprotic)Typical Relative YieldRationale for Efficacy
    N,N-Dimethylformamide (DMF)Excellent (e.g., >90%)High dielectric constant, effectively solvates cations.[5]
    Dimethyl Sulfoxide (DMSO)GoodSimilar to DMF, promotes fast reaction rates.[5][7]
    Acetonitrile (CH₃CN)Good to ModerateEffective and easier to remove post-reaction than DMF/DMSO.[5]
    AcetoneModerateA common, less toxic alternative, but may require longer reaction times or higher temperatures.[8]
    Table 1: Comparison of common solvents for the Williamson ether synthesis.
  • Reaction Temperature and Time: These reactions typically require heating to proceed at a reasonable rate. A temperature range of 60-100 °C is common.[2] However, excessively high temperatures can lead to side reactions and decomposition.[9]

    • Best Practice: Always monitor the reaction's progress using Thin Layer Chromatography (TLC).[3] The reaction is complete when the 3-chlorophenol spot has been completely consumed. Without monitoring, you risk either incomplete conversion or byproduct formation from prolonged heating.

Q3: I see multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

Impurity profiles often point towards specific flaws in the reaction setup or work-up.

Common Byproducts and Their Prevention:

Potential ByproductStructure/OriginCausePrevention Strategy
Unreacted 3-Chlorophenol Starting MaterialIncomplete reaction due to insufficient base, time, or temperature.Ensure >1.5 eq. of anhydrous base. Monitor reaction to completion via TLC. Increase temperature if the reaction is sluggish.
Ethyl Glycolate HO-CH₂-COOEtHydrolysis of ethyl chloroacetate by residual moisture or during basic work-up.Use anhydrous reagents and solvents. During work-up, use a mild base (e.g., NaHCO₃ solution) for washes and avoid prolonged contact.
3-Chlorophenoxyacetic Acid Product HydrolysisThe product ester is hydrolyzed to a carboxylic acid.This occurs under harsh basic or acidic conditions, especially with heat, during work-up.[10] Perform aqueous washes at room temperature and use mild reagents (e.g., dilute HCl, sat. NaHCO₃).
Dimerized Products Complex StructuresCan occur from side reactions of the alkylating agent, especially at high temperatures.Maintain the recommended temperature range (60-100 °C). Ensure high purity of ethyl chloroacetate.[3]
Table 2: Troubleshooting common impurities.
Q4: What is the most effective protocol for synthesis and purification?

This protocol incorporates best practices to maximize yield and purity on a typical laboratory scale.

Optimized Experimental Protocol

Workflow

Figure 3: Step-by-step experimental workflow.

Step-by-Step Methodology:

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-chlorophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and N,N-Dimethylformamide (DMF, approx. 5 mL per 1 g of phenol).

  • Addition of Alkylating Agent: Add ethyl chloroacetate (1.2 eq.) to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase) until the 3-chlorophenol spot is no longer visible. A typical reaction time is 4-8 hours.[2]

  • Work-up (Quenching and Extraction):

    • Once complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 5 times the volume of DMF).

    • Extract the aqueous phase three times with ethyl acetate.[6]

  • Work-up (Washing):

    • Combine the organic layers.

    • Wash with 1M NaOH solution to remove any unreacted 3-chlorophenol.

    • Wash with deionized water, followed by a wash with saturated NaCl solution (brine) to break up any emulsions and aid in drying.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[4]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purification:

    • Purify the crude oil using flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) to isolate the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear oil or low-melting solid.[11]

References

Technical Support Center: Synthesis of Phenoxyacetates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of phenoxyacetates. As a Senior Application Scientist, I have designed this guide to provide in-depth troubleshooting advice and answers to frequently asked questions. This resource is intended for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis of these valuable compounds.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, delving into the root causes and offering practical solutions.

Question 1: Why is my yield of the desired O-alkylated phenoxyacetate consistently low?

Low yields are a frequent issue and can stem from several factors, primarily competing side reactions and suboptimal reaction conditions.

Possible Cause 1: Competing C-Alkylation

The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or the aromatic ring (C-alkylation), typically at the ortho and para positions, to form a carbon-carbon bond.[1][2] This competition is a major reason for reduced yields of the desired phenoxyacetate.

Solution:

The selectivity between O- and C-alkylation is highly dependent on the reaction conditions. To favor O-alkylation:

  • Solvent Selection: Use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone.[2][3] These solvents solvate the cation of the phenoxide salt but not the phenoxide anion itself, leaving the oxygen atom more available for nucleophilic attack. Protic solvents like water or alcohols, on the other hand, will hydrogen bond with the phenoxide oxygen, shielding it and promoting C-alkylation.[2]

  • Counter-ion: The nature of the counter-ion (e.g., Na⁺, K⁺, Cs⁺) can influence the degree of ion pairing. "Free" phenoxide ions are more likely to undergo O-alkylation.[1] In some cases, using a phase-transfer catalyst can help to generate a more reactive, "naked" phenoxide anion.[4][5]

Table 1: Effect of Solvent on O- vs. C-Alkylation of Phenoxides

Solvent TypeExamplesPredominant ProductRationale
Polar AproticDMF, DMSO, AcetoneO-AlkylationSolvates the cation, leaving the phenoxide oxygen exposed and highly nucleophilic.
ProticWater, Ethanol, MethanolC-AlkylationSolvates the phenoxide oxygen via hydrogen bonding, hindering its nucleophilicity and favoring reaction at the ring.[2]
NonpolarBenzene, TolueneMixture/Slow ReactionLow solubility of phenoxide salts often leads to slow and inefficient reactions.

Possible Cause 2: Competing Elimination Reaction

The Williamson ether synthesis, the most common method for preparing phenoxyacetates, is an S_N2 reaction.[6][7] However, the alkoxide/phenoxide is also a strong base and can promote an E2 elimination reaction with the alkyl halide, especially if the halide is secondary or tertiary.[6][7] This is particularly relevant when using haloacetates.

Solution:

  • Choice of Haloacetate: Use a haloacetate with a good leaving group that is less prone to elimination. For example, iodoacetates are more reactive than chloroacetates in S_N2 reactions. However, be mindful that stronger bases will favor elimination.

  • Temperature Control: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. Higher temperatures favor elimination over substitution.[6]

Possible Cause 3: Hydrolysis of the Haloacetate

If there is water present in the reaction mixture, the haloacetate ester can be hydrolyzed to the corresponding hydroxyacetate, especially under basic conditions. This consumes your electrophile and reduces the yield.

Solution:

  • Anhydrous Conditions: Ensure that your solvent and reagents are dry. Use freshly dried solvents and handle hygroscopic bases (like NaOH or KOH) appropriately.

Question 2: I am observing multiple spots on my TLC plate that are difficult to separate. What are these byproducts and how can I purify my product?

The presence of multiple spots on a TLC plate is a strong indication of side reactions. The most common byproducts in phenoxyacetate synthesis are the C-alkylated isomers and unreacted starting materials.

Identifying the Byproducts:

  • Unreacted Phenol: This will be more polar than the product and will have a lower R_f value on the TLC plate. It can be detected with specific stains (e.g., ferric chloride).

  • C-Alkylated Products: These isomers often have similar polarities to the desired O-alkylated product, making them difficult to separate by column chromatography.

  • Di-alkylation Products: In some cases, both the oxygen and the ring can be alkylated.

Purification Strategies:

  • Aqueous Workup: After the reaction, a basic aqueous wash (e.g., with dilute NaOH) can help to remove any unreacted phenol by converting it to the water-soluble sodium phenoxide. Be careful not to use a strong base for an extended period if your product is an ester, as it could be hydrolyzed.

  • Recrystallization: If the phenoxyacetic acid product is a solid, recrystallization is often the most effective method for purification.[8] Common solvent systems include ethanol/water, toluene, or ethyl acetate/hexanes.

  • Column Chromatography: If recrystallization is not feasible, column chromatography on silica gel is the next option. A careful selection of the eluent system is crucial. Start with a nonpolar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.

  • Acid-Base Extraction for Phenoxyacetic Acids: If the product is the carboxylic acid (not an ester), you can perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., sodium bicarbonate). The phenoxyacetic acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure phenoxyacetic acid, which can be collected by filtration.[9]

Question 3: The reaction is very slow or does not go to completion. How can I improve the reaction rate?

Slow reaction rates are often due to poor solubility of the phenoxide salt, low reactivity of the alkylating agent, or insufficient reaction temperature.

Solutions:

  • Use a Phase-Transfer Catalyst (PTC): If you are running the reaction in a biphasic system (e.g., solid-liquid or liquid-liquid), a PTC can significantly accelerate the reaction.[4][5][10] The PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the phenoxide anion from the solid or aqueous phase into the organic phase where it can react with the haloacetate.[11][12]

  • Increase the Reaction Temperature: Gently heating the reaction mixture can increase the rate. However, be cautious as higher temperatures can also promote side reactions like elimination.[6]

  • Choice of Leaving Group: The reactivity of the haloacetate follows the order I > Br > Cl. Using an iodoacetate or bromoacetate will result in a faster reaction compared to a chloroacetate.

  • Solvent Choice: As mentioned before, polar aprotic solvents like DMF or DMSO can increase the reaction rate by better solvating the cation and increasing the nucleophilicity of the phenoxide anion.[3]

FAQs (Frequently Asked Questions)

Q1: What is the best base to use for deprotonating the phenol?

The choice of base depends on the pKa of the phenol and the desired reaction conditions.

Table 2: Common Bases for Phenoxide Formation

BaseStrengthCommon SolventsComments
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH)StrongWater, AlcoholsInexpensive and effective for many phenols. Can introduce water, which may cause hydrolysis of the haloacetate.
Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃)ModerateDMF, AcetoneGood choice for anhydrous conditions. Cesium carbonate is more reactive but also more expensive.
Sodium Hydride (NaH)StrongTHF, DMFA very strong, non-nucleophilic base that provides anhydrous conditions. Reacts with protic solvents. Requires careful handling.

For most simple phenols, potassium carbonate in DMF is a good starting point as it provides anhydrous conditions and is moderately basic.

Q2: Can I use the Ullmann condensation instead of the Williamson ether synthesis to make phenoxyacetates?

The Ullmann condensation is typically used for the synthesis of diaryl ethers, which involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst.[13][14][15] While it is a powerful method for forming aryl-O bonds, it is generally not the method of choice for reacting a phenol with an alkyl halide like a haloacetate. The traditional Ullmann conditions are quite harsh (high temperatures, stoichiometric copper) and are overkill for this type of transformation.[13][14][16] The Williamson ether synthesis is much more suitable for this purpose.

Q3: How can I monitor the progress of my reaction?

Monitoring the reaction is crucial for determining when it is complete and for identifying any issues early on.

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method.[17] Spot the reaction mixture alongside the starting phenol on a TLC plate. The disappearance of the starting material and the appearance of a new, less polar product spot indicate that the reaction is proceeding.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to monitor the consumption of reactants and the formation of products.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the reaction is being run on a small scale in an NMR tube, or if aliquots are taken, NMR can provide detailed information about the conversion and the formation of any byproducts.[19][20][21]

Visualizing the Chemistry

Reaction Pathways

The following diagrams illustrate the desired O-alkylation pathway and the common competing side reactions.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No C_Alkylation Check for C-Alkylation (TLC, NMR) Check_Yield->C_Alkylation Yes Elimination Check for Elimination (GC-MS, NMR) Check_Yield->Elimination Yes Hydrolysis Check for Haloacetate Hydrolysis Check_Yield->Hydrolysis Yes Reaction_Slow Reaction Slow/Incomplete? Check_Purity->Reaction_Slow No Purification Optimize Purification (Recrystallization, Acid-Base Extraction) Check_Purity->Purification Yes PTC Add Phase-Transfer Catalyst Reaction_Slow->PTC Yes Leaving_Group Use More Reactive Haloacetate (I > Br > Cl) Reaction_Slow->Leaving_Group Yes Increase_Temp Increase Temperature Cautiously Reaction_Slow->Increase_Temp Yes End Successful Synthesis Reaction_Slow->End No Solvent_Change Switch to Polar Aprotic Solvent (DMF, DMSO) C_Alkylation->Solvent_Change Temp_Control Lower Reaction Temperature Elimination->Temp_Control Anhydrous Ensure Anhydrous Conditions Hydrolysis->Anhydrous Solvent_Change->End Temp_Control->End Anhydrous->End PTC->End Leaving_Group->End Increase_Temp->End Purification->End

References

Technical Support Center: Purification of Crude Ethyl 2-(3-chlorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 2-(3-chlorophenoxy)acetate (CAS 52094-98-1).[][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges, ensuring the high purity required for downstream applications.

Section 1: Troubleshooting Guide for Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, which is typically synthesized via a Williamson ether synthesis.[4] This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide, a classic SN2 mechanism.[5]

Q1: My crude product is a dark-colored oil, and the initial yield seems very high. What are the likely impurities?

Answer: A dark, oily crude product with an unexpectedly high mass is common and typically indicates the presence of unreacted starting materials and residual high-boiling reaction solvent.

  • Unreacted 3-chlorophenol: This is a primary starting material and a common impurity. Phenols are acidic and can be easily removed with a basic aqueous wash.

  • Residual High-Boiling Solvent: Reactions for this synthesis often use polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure the solubility of the phenoxide.[6] These solvents have high boiling points and are difficult to remove completely by rotary evaporation alone.

  • Unreacted Ethyl Haloacetate: The alkylating agent (e.g., ethyl chloroacetate or ethyl bromoacetate) may also be present.

  • Reaction By-products: Although the SN2 reaction is generally efficient for primary halides, minor side products can form.[7] Hydrolysis of the ester product to 2-(3-chlorophenoxy)acetic acid can occur if excess water is present under basic conditions.

A logical workflow is essential to systematically remove these impurities. The first step should always be a liquid-liquid extraction to perform an initial, bulk purification.

G crude Crude Reaction Mixture (Product, Phenol, Solvent, Salts) dilute Dilute with an Organic Solvent (e.g., Ethyl Acetate) crude->dilute wash_h2o Wash with Water (Removes inorganic salts) dilute->wash_h2o wash_base Wash with Aqueous Base (e.g., 5% NaOH or NaHCO₃) (Removes 3-chlorophenol) wash_h2o->wash_base wash_brine Wash with Brine (Removes residual water) wash_base->wash_brine dry Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) wash_brine->dry concentrate Concentrate in vacuo (Rotary Evaporation) dry->concentrate purified_crude Partially Purified Product concentrate->purified_crude

Caption: Initial Purification Workflow via Liquid-Liquid Extraction.

Q2: After an aqueous work-up, my NMR/GC-MS analysis still shows unreacted 3-chlorophenol. How can I remove it effectively?

Answer: The persistence of 3-chlorophenol after a basic wash suggests the wash was not efficient enough. This can happen for several reasons:

  • Insufficient Base: The amount of base used was not enough to deprotonate all the residual phenol.

  • Poor Phase Mixing: The aqueous and organic layers were not mixed vigorously enough, leading to incomplete extraction.

  • Emulsion Formation: Emulsions can trap materials and prevent clean separation.[8]

Troubleshooting Protocol:

  • Re-dissolve: Dissolve the contaminated product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.[9]

  • Perform Multiple Washes: Wash the organic layer two to three times with a 5-10% aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution.[10] The key is that the acidic phenol (pKa ≈ 9-10) is converted to its highly water-soluble sodium salt, which partitions into the aqueous layer.

  • Check the Aqueous Layer: After the final basic wash, you can check the pH of the aqueous layer to ensure it is still basic.

  • Final Washes: Wash the organic layer with water, followed by a saturated sodium chloride (brine) solution to remove residual water and break any emulsions.[11]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

G cluster_before Before Wash cluster_after After Wash organic_layer Organic Layer Product (Ester) 3-Chlorophenol (Acidic) process Add NaOH(aq) Shake Funnel Separate Layers organic_layer->process aqueous_layer Aqueous Layer (NaOH) Sodium Hydroxide (Base) aqueous_layer->process organic_layer_after Organic Layer Product (Ester) aqueous_layer_after Aqueous Layer Sodium 3-chlorophenoxide (Salt) process->organic_layer_after process->aqueous_layer_after

Caption: Logic of Base Wash for Phenol Impurity Removal.

Q3: My product is contaminated with the corresponding carboxylic acid, 2-(3-chlorophenoxy)acetic acid. How do I remove this?

Answer: The presence of the carboxylic acid by-product indicates hydrolysis of the ester. Like phenols, carboxylic acids are acidic and can be removed with a basic wash. However, a milder base is often preferred to avoid promoting further hydrolysis of your desired ester product.

A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal. The bicarbonate is basic enough to deprotonate the more acidic carboxylic acid (pKa ≈ 3-5) but is generally not basic enough to significantly hydrolyze the ester. The resulting sodium carboxylate salt is water-soluble and will be removed in the aqueous phase.

Q4: I am struggling to remove residual DMF or DMSO. What is the best approach?

Answer: Due to their high polarity and boiling points, DMF and DMSO are notoriously difficult to remove.

  • Aqueous Washes: The most effective method is to perform multiple, vigorous washes with water or brine during the liquid-liquid extraction. These solvents are water-miscible and will preferentially partition into the aqueous layer. Washing with a large volume of water (at least 3-5 times the volume of the organic layer) is recommended.

  • Azeotropic Removal: For trace amounts, azeotropic removal with a solvent like toluene can be effective. Add toluene to the product and evaporate under reduced pressure. This process can be repeated several times.

  • High Vacuum: Drying the product under a high vacuum (and possibly with gentle heating, if the product is stable) for an extended period can help remove the final traces.

Section 2: FAQs on Purification Methodologies

This section provides answers to frequently asked questions about selecting and optimizing standard purification techniques.

Q1: When should I choose column chromatography over recrystallization?

Answer: The choice between these two powerful purification techniques depends on the nature of your crude product and the impurities present.

FeatureColumn ChromatographyRecrystallization
Best For Purifying oils or solids; separating compounds with different polarities.[12]Purifying solids that are highly crystalline.
Impurity Level Effective for both major and minor impurities.Best when the desired compound is the major component (>80-90%).
Throughput Can be time-consuming and uses significant amounts of solvent.[13]Generally faster and more economical for large-scale purification.
Product Form Yields purified fractions dissolved in solvent, which must be evaporated.Directly yields solid, crystalline material.[14]

Decision Guide:

  • If your product is an oil after the initial work-up, column chromatography is the necessary choice.

  • If your product is a solid but contains multiple impurities with polarities different from your product, chromatography is more effective.

  • If your product is a solid with minor impurities, and you can find a suitable solvent system, recrystallization is often more efficient.

Q2: How do I select the right solvent system for flash column chromatography?

Answer: The goal is to find a solvent system where your desired product has an Rf (retention factor) of ~0.25-0.35 on a Thin Layer Chromatography (TLC) plate.[15] This Rf value provides optimal separation.

Step-by-Step Protocol for Solvent System Selection:

  • Stationary Phase: Use silica gel for the TLC plate, as this is the most common stationary phase for flash chromatography.

  • Initial Solvent Trial: Start with a nonpolar solvent system and gradually increase polarity. For this compound, a good starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate.

  • TLC Analysis:

    • Prepare several vials with different ratios (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate).

    • Spot your crude material on a TLC plate and develop it in one of the solvent systems.

    • Visualize the plate under a UV lamp.

  • Optimization:

    • If the Rf is too low (spot doesn't move far), increase the polarity of the eluent (add more ethyl acetate).

    • If the Rf is too high (spot runs to the top), decrease the polarity (add more hexanes).

  • Run the Column: Once the ideal Rf is achieved, use that solvent system for your flash column.[13]

Q3: What are the best practices for recrystallizing this compound?

Answer: Successful recrystallization depends entirely on the choice of solvent. An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.

Protocol for Recrystallization Solvent Screening:

  • Select Candidate Solvents: Based on the ester structure, good candidates include alcohols (ethanol, isopropanol) or a mixed solvent system like ethyl acetate/hexanes or ethanol/water.[14][16]

  • Small-Scale Test: Place a small amount of your crude solid (20-30 mg) in a test tube.

  • Test Solubility:

    • Add the chosen solvent dropwise at room temperature. If the solid dissolves, the solvent is too good and unsuitable for recrystallization.

    • If it doesn't dissolve, heat the mixture gently (e.g., in a warm water bath) while adding more solvent until the solid just dissolves.

  • Cool and Observe: Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath.

  • Evaluate: The best solvent is one that yields a good quantity of pure crystals upon cooling. If no single solvent works, try a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (like ethanol) and then add a "poor" solvent (like water or hexanes) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[17]

Q4: Which analytical techniques are best for assessing the purity of the final product?

Answer: A combination of techniques is recommended to confirm both the identity and purity of your final product.

TechniquePurposeKey Information Provided
NMR Spectroscopy (¹H, ¹³C) Structure verification and purity assessment.Confirms the chemical structure. Integration of peaks in ¹H NMR can be used for quantitative purity analysis against a known standard.[18]
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and impurity identification.Separates volatile compounds and provides a mass spectrum for each, allowing for identification of low-level impurities.[19]
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis.Provides high-resolution separation and accurate quantification of the main component and impurities, often used for final quality control.[20][21][22]
Melting Point Analysis Quick purity check for solids.A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.[14]

References

Overcoming resistance to phenoxy herbicides in weeds

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Overcoming Resistance to Phenoxy Herbicides in Weeds

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxy herbicides, such as 2,4-D and MCPA, have been instrumental in selective broadleaf weed control for over seven decades.[1][2] Their mode of action mimics natural plant auxins, leading to uncontrolled growth and eventual death of susceptible weeds.[3][4] However, the persistent use of these herbicides has led to the evolution of resistant weed populations, posing a significant challenge to effective weed management and agricultural productivity.[1][5] This guide provides a comprehensive technical resource for researchers and scientists investigating the mechanisms of phenoxy herbicide resistance and developing strategies to overcome it. We will delve into the molecular underpinnings of resistance, offer detailed troubleshooting for common experimental hurdles, and provide validated protocols to advance your research.

Section 1: Understanding the Mechanisms of Resistance

Overcoming resistance begins with a thorough understanding of how weeds evade the effects of phenoxy herbicides. Resistance mechanisms can be broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR).[3]

Target-Site Resistance (TSR)

TSR involves modifications to the herbicide's target protein, reducing its binding affinity. For phenoxy herbicides, the primary targets are auxin-binding proteins (ABPs), including members of the F-box (AFB) and Aux/IAA protein families.[3][6]

Frequently Asked Questions (FAQs):

  • Q1: What specific mutations are associated with phenoxy herbicide resistance?

    • A1: While less common than for other herbicide classes, mutations in genes encoding auxin receptors can confer resistance. For example, specific amino acid substitutions in AFB and Aux/IAA proteins can alter the herbicide binding site, reducing its efficacy.[3][6] Research is ongoing to identify the full spectrum of resistance-conferring mutations.

  • Q2: How can I detect target-site mutations in my weed populations?

    • A2: Molecular techniques are essential for identifying TSR. DNA sequencing of the target genes (e.g., AFB and Aux/IAA families) is the most direct method.[7] Techniques like PCR amplification of specific alleles (PASA) and derived cleaved amplified polymorphic sequences (dCAPS) can also be used for rapid screening of known mutations.[7]

Non-Target-Site Resistance (NTSR)

NTSR encompasses a broader range of mechanisms that prevent the herbicide from reaching its target at a lethal concentration. These are often more complex and can confer resistance to multiple herbicide classes.[3]

Key NTSR Mechanisms:

  • Enhanced Metabolism: This is a primary mechanism of NTSR for phenoxy herbicides.[8] Weeds can evolve to rapidly detoxify the herbicide through the action of enzyme families like cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and glycosyltransferases (GTs).[9][10][11][12]

  • Reduced Uptake and Translocation: Alterations in the plant's cuticle or transport systems can limit the amount of herbicide that enters the plant and moves to the target sites.[3]

  • Sequestration: The herbicide or its metabolites can be compartmentalized within the plant cell, typically in the vacuole, preventing them from reaching their site of action.[3] ATP-binding cassette (ABC) transporters play a crucial role in this process.[13][14][15]

  • Gene Amplification: An increase in the copy number of genes involved in detoxification or the target site itself can lead to higher levels of the corresponding proteins, overwhelming the herbicide's effect.[3][16][17]

Visualizing Herbicide Detoxification Pathways:

Caption: Phases of phenoxy herbicide detoxification in resistant weeds.

Section 2: Troubleshooting Experimental Challenges

Researchers often encounter specific hurdles when studying phenoxy herbicide resistance. This section provides troubleshooting guidance for common issues.

Inconsistent Dose-Response Assay Results

Problem: High variability in the level of resistance observed between individual plants or experimental replicates.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Genetic Heterogeneity Ensure the use of a well-characterized, homozygous resistant population. If working with field-collected samples, consider single-seed descent to establish uniform lines.
Environmental Factors Standardize growing conditions (light, temperature, humidity, soil moisture) as these can influence herbicide uptake, translocation, and metabolism.
Plant Growth Stage Apply herbicides at a consistent and appropriate growth stage, as plant age can affect susceptibility.[4]
Herbicide Application Calibrate spray equipment to ensure uniform application rates. Use appropriate adjuvants to optimize herbicide uptake.
Difficulty in Identifying the Resistance Mechanism

Problem: Unable to pinpoint whether resistance is due to TSR or NTSR.

Experimental Workflow for Differentiating Resistance Mechanisms:

Resistance Mechanism Workflow start Suspected Resistant Population dose_response Whole-Plant Dose-Response Assay start->dose_response synergist_assay Synergist Assay (e.g., with PBO or Malathion) dose_response->synergist_assay Resistance Confirmed metabolism_study Herbicide Metabolism Study (e.g., HPLC, LC-MS) synergist_assay->metabolism_study Synergism Observed target_sequencing Target-Site Gene Sequencing synergist_assay->target_sequencing No Synergism gene_expression Gene Expression Analysis (qRT-PCR, RNA-Seq) metabolism_study->gene_expression conclusion_ntsr Conclusion: NTSR is likely involved gene_expression->conclusion_ntsr Detoxification genes overexpressed conclusion_tsr Conclusion: TSR is likely involved target_sequencing->conclusion_tsr Mutation identified

Caption: A logical workflow to differentiate between TSR and NTSR mechanisms.

FAQs:

  • Q3: What are synergists and how can they help identify metabolic resistance?

    • A3: Synergists are chemicals that inhibit the activity of metabolic enzymes. For example, piperonyl butoxide (PBO) inhibits P450s, and malathion can inhibit both P450s and esterases.[18] If the application of a synergist prior to the herbicide treatment restores susceptibility in the resistant population, it strongly suggests that enhanced metabolism is the resistance mechanism.[19]

  • Q4: My sequencing results for the target genes show no mutations, but the weed is still resistant. What's next?

    • A4: This is a strong indication of NTSR. Proceed with synergist assays and herbicide metabolism studies to investigate detoxification pathways. Also, consider gene expression analysis of P450s, GSTs, and ABC transporter genes to identify potential overexpression in the resistant population.

Section 3: Key Experimental Protocols

This section provides step-by-step protocols for essential experiments in phenoxy herbicide resistance research.

Protocol: Whole-Plant Dose-Response Assay

Objective: To quantify the level of resistance in a weed population compared to a susceptible standard.

Materials:

  • Seeds from resistant and susceptible weed populations

  • Pots with appropriate soil mix

  • Growth chamber or greenhouse with controlled conditions

  • Calibrated laboratory sprayer

  • Phenoxy herbicide (e.g., 2,4-D amine or ester formulation)

  • Appropriate adjuvants

Procedure:

  • Plant Propagation: Sow seeds of both resistant and susceptible populations in pots and grow them under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: At the 2-4 leaf stage, apply the phenoxy herbicide at a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x the recommended field rate). Include an untreated control for both populations.

  • Data Collection: At 21 days after treatment, visually assess plant mortality or measure plant biomass (fresh or dry weight).

  • Data Analysis: Calculate the herbicide dose required to cause 50% mortality or growth reduction (LD50 or GR50) for both populations using a log-logistic dose-response curve. The resistance index (RI) is calculated as the LD50 of the resistant population divided by the LD50 of the susceptible population.

Protocol: Synergist Assay

Objective: To determine if enhanced metabolism is contributing to resistance.

Materials:

  • Plants from resistant and susceptible populations

  • Phenoxy herbicide

  • Synergist (e.g., PBO for P450 inhibition)

  • Calibrated laboratory sprayer

Procedure:

  • Plant Preparation: Grow resistant and susceptible plants to the 2-4 leaf stage.

  • Synergist Application: Apply the synergist (e.g., PBO at a pre-determined non-phytotoxic rate) to a subset of plants from both populations approximately 1-2 hours before herbicide application.

  • Herbicide Application: Apply the phenoxy herbicide at a dose that is known to be sublethal to the resistant population but lethal to the susceptible population.

  • Assessment: At 21 days after treatment, assess plant mortality. A significant increase in mortality in the resistant plants pre-treated with the synergist indicates metabolic resistance.

Protocol: Rapid DNA Extraction and Target-Site Sequencing

Objective: To identify potential mutations in the target genes.

Materials:

  • Leaf tissue from resistant and susceptible plants

  • DNA extraction kit (e.g., CTAB method or commercial kit)

  • PCR reagents (Taq polymerase, dNTPs, primers for target genes)

  • Thermocycler

  • Gel electrophoresis equipment

  • Sanger sequencing service

Procedure:

  • DNA Extraction: Extract genomic DNA from fresh leaf tissue.

  • PCR Amplification: Amplify the target gene(s) (e.g., specific AFB or Aux/IAA genes) using designed primers.

  • Verification: Run the PCR products on an agarose gel to confirm amplification of the correct size fragment.

  • Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the sequences from resistant and susceptible individuals to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change.

Section 4: Integrated Weed Management (IWM) Strategies

Overcoming phenoxy herbicide resistance in the field requires a multi-faceted approach that goes beyond simply switching to a different herbicide. Integrated Weed Management (IWM) combines various control methods to reduce the selection pressure for resistance.[20][21]

Key IWM Practices:

  • Crop Rotation: Rotating crops allows for the use of herbicides with different modes of action and disrupts the life cycle of weeds.[22][23][24]

  • Herbicide Rotation and Mixtures: Avoid the repeated use of herbicides with the same mode of action.[25] Tank-mixing herbicides with different modes of action can be effective if both are active on the target weed.[26]

  • Cultural Practices: Implementing practices such as increased seeding rates, altering planting dates, and using competitive crop cultivars can enhance the crop's ability to outcompete weeds.[21]

  • Mechanical and Physical Control: Tillage and manual weeding can be used to manage weed escapes and reduce the weed seed bank.[23]

  • Harvest Weed Seed Control (HWSC): This involves collecting and destroying weed seeds during harvest to prevent their entry into the soil seed bank.[20]

IWM Decision-Making Framework:

IWM Framework start Weed Scouting & Identification assess_resistance Assess Resistance Risk (History, Herbicide Use) start->assess_resistance develop_plan Develop IWM Plan assess_resistance->develop_plan cultural Cultural Controls (Crop Rotation, Seeding Rate) develop_plan->cultural chemical Chemical Controls (Herbicide Rotation & Mixtures) develop_plan->chemical mechanical Mechanical Controls (Tillage, HWSC) develop_plan->mechanical implement Implement Plan cultural->implement chemical->implement mechanical->implement monitor Monitor Efficacy & Adapt implement->monitor monitor->start

References

Technical Support Center: Mitigating Phenoxy Herbicide Volatility & Drift

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and professionals engaged in work with phenoxy herbicides. This resource is designed to provide in-depth, scientifically grounded answers to common challenges encountered during experimental design and application. Our goal is to move beyond simple procedural lists and explain the underlying physicochemical principles, enabling you to proactively mitigate issues of volatility and drift in your work.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Principles

This section addresses foundational questions regarding the chemical behavior of phenoxy herbicides. A clear grasp of these concepts is critical for effective troubleshooting.

Q1: What is the fundamental difference between herbicide volatility and spray drift?

A1: While both phenomena result in the unintended movement of herbicides, their underlying mechanisms are distinct.[1][2]

  • Spray Drift (or particle drift) is the physical movement of liquid spray droplets away from the target area during application.[2][3] This is primarily influenced by mechanical factors (nozzle type, pressure, boom height) and environmental conditions at the moment of application (wind speed, temperature).[1][2][4]

  • Volatility is a chemical process where the herbicide transitions into a gaseous state (vapor) after it has been deposited on the target surface.[1][5] This vapor can then be carried by wind over significant distances, often hours or even days after the initial application.[2][6] This phenomenon is dictated by the herbicide's inherent vapor pressure, formulation, and post-application weather conditions like temperature and humidity.[5][7]

Q2: Why are ester formulations of phenoxy herbicides like 2,4-D generally more volatile than amine or salt formulations?

A2: The difference lies in their chemical structure and resulting vapor pressure. Phenoxy herbicides are weak acids.[8]

  • Ester Formulations: These are created by reacting the phenoxy acid with an alcohol. Esters are generally less polar and have a higher vapor pressure, meaning they evaporate more readily into a gaseous state.[8][9] Even "low-volatile" esters can produce damaging vapors under high-temperature conditions.[8][10]

  • Amine and Salt Formulations: These are formed by neutralizing the phenoxy acid with a base (an amine) or a metallic salt. These formulations are more polar, have a much lower vapor pressure, and are less prone to changing into a gas at normal application temperatures.[9]

Recent research comparing 2,4-D choline and 2,4-D amine formulations found no significant difference in vapor emissions under field conditions, with both showing lower volatility than the diglycolamine (DGA) salt of dicamba.[11]

Q3: How do environmental conditions specifically influence volatility versus drift?

A3: Environmental factors play a crucial role in both processes, but their impact manifests differently.

Environmental FactorImpact on Spray Drift (Particle Movement)Impact on Volatility (Vapor Movement)
Wind Speed Primary driver. Higher speeds carry droplets farther.[2][4] Ideal range is a gentle, steady breeze (e.g., 3-10 mph), not dead calm.[4][12]Carries vapors away from the source after they have formed.[1]
Temperature Increases droplet evaporation, making them smaller and more susceptible to wind.[2][4]Primary driver. Higher temperatures significantly increase the rate of vaporization (volatilization) from plant or soil surfaces.[2][5]
Relative Humidity Low humidity accelerates droplet evaporation, increasing drift potential.[2][13] High humidity can slow evaporation, maintaining droplet size.[13]Can influence the rate of volatilization, with high humidity sometimes slowing the process.[1]
Temperature Inversions Traps fine spray droplets in a layer of cool air near the ground, allowing them to move long distances horizontally with minimal dispersion.[2][4]Traps herbicide vapors in the same way, leading to concentrated, long-distance off-target movement.[4][6]

Section 2: Troubleshooting Guide - Addressing Experimental & Application Issues

This guide provides a systematic approach to diagnosing and resolving common problems encountered in the lab and field.

Issue 1: Inconsistent results or suspected off-target effects in controlled environment studies.

  • Question: I am conducting greenhouse/growth chamber experiments to assess herbicide efficacy, but I'm observing symptoms on my control plants. What could be the cause?

  • Answer & Troubleshooting Steps:

    • Suspect Vapor Contamination: The most likely culprit is vapor drift from highly volatile formulations (e.g., 2,4-D esters) used in the same or adjacent chambers.[8] Phenoxy herbicide vapors can easily move through shared ventilation systems.

    • Isolate Volatile Compounds: Dedicate separate, independently ventilated chambers for experiments involving volatile herbicides. If not possible, ensure exhaust systems are not recirculated.

    • Review Formulation Choice: For controlled studies where volatility is not the variable being tested, switch to a low-volatility amine or salt formulation to minimize cross-contamination risk.[9]

    • Check Application Equipment: Ensure dedicated sprayers are used for different chemical classes. Residue from a previous experiment can contaminate a new application.[14] Thoroughly clean all equipment, including nozzles and filters, between uses.[14][15]

    • Evaluate Airflow: Map the airflow within your experimental space. Subtle air currents can carry vapors to unexpected areas.

Issue 2: Poor herbicide performance or failure to control target weeds.

  • Question: My phenoxy herbicide application was ineffective. What factors should I investigate?

  • Answer & Troubleshooting Steps:

    • Confirm Correct Adjuvant/Surfactant Use: Many phenoxy herbicides require a surfactant to break the surface tension of water, allowing droplets to spread on the waxy leaf cuticle instead of beading up and rolling off.[16] Check the herbicide label for specific adjuvant recommendations (e.g., Nonionic Surfactants (NIS), Crop Oil Concentrates (COC)).

    • Assess Water Quality: Hard water containing cations like calcium and magnesium can antagonize weak acid herbicides (like 2,4-D), reducing their efficacy.[17] Consider using a water conditioning agent like ammonium sulfate (AMS) if you have hard water.

    • Review Application Timing & Weed Stage: Herbicides are most effective on young, actively growing weeds.[16][18][19] Applying to mature, stressed (drought, heat), or dormant plants will result in reduced absorption and translocation.[13][20]

    • Verify Sprayer Calibration: An uncalibrated sprayer can lead to applying a diluted, ineffective rate of the herbicide.[16] Ensure that the volume of spray applied per unit area matches your calculations.

    • Check for Equipment Contamination: Residue from a previous chemical in the tank can sometimes react with and neutralize the herbicide.[14]

Issue 3: Observed damage to sensitive, non-target plants downwind from the application site.

  • Question: Despite spraying on a day with low wind, damage appeared on susceptible crops nearby several days later. Was this particle drift or volatility?

  • Answer & Troubleshooting Steps:

    • Analyze the Timeline and Weather: Damage appearing days after application, especially following a significant rise in temperature, strongly suggests vapor drift (volatility) .[2][6] Particle drift injury typically appears more quickly.

    • Identify the Formulation: If an ester formulation of 2,4-D or dicamba was used, volatility is a very high probability.[8][9] These can volatilize from plant and soil surfaces long after the spray has dried.[1]

    • Investigate for Temperature Inversions: Applications made in the early morning or late evening under clear skies and calm conditions may have occurred during a temperature inversion.[2][4] This traps vapors near the ground, allowing them to move horizontally for long distances before settling and causing damage when the inversion breaks.[4]

    • Review Nozzle Choice and Pressure: While this is a primary factor for particle drift, it's still worth reviewing. Were low-drift nozzles (e.g., air-induction) used?[21][22] Was the pressure within the manufacturer's recommended range to produce a coarse droplet spectrum?[23] Even if particle drift wasn't the primary cause, minimizing fine droplets is always a best practice.

Section 3: Experimental Protocols & Best Practices

Adherence to validated protocols is essential for mitigating risks and ensuring data integrity.

Protocol 3.1: Standard Procedure for Tank Mixing and Sprayer Cleanout

Objective: To ensure a homogeneous spray solution and prevent cross-contamination between experiments.

Materials: Herbicide, required adjuvants (surfactants, water conditioners, drift reduction agents), clean water, personal protective equipment (PPE), calibration vessel.

Procedure:

  • Read the Labels: Always consult the labels for both the herbicide and any adjuvants for specific mixing orders and restrictions.[1]

  • Fill the Tank: Fill the sprayer tank with 50-75% of the total required volume of clean water.[15]

  • Start Agitation: Begin and maintain agitation throughout the mixing process.[15]

  • Add Components (General Order):

    • Water conditioners (e.g., AMS).

    • Dry formulations (e.g., wettable powders).

    • Liquid formulations.

    • Activator adjuvants (e.g., surfactants, oils).

    • Drift/Volatility reduction agents (often added last).

  • Complete Filling: Add the remaining water to reach the final desired volume.

  • Sprayer Cleanout (Critical):

    • Immediately after use, drain the sprayer completely.

    • Thoroughly rinse the tank, boom, and nozzles with clean water.

    • Follow any specific cleanout procedures required by the herbicide label, which may involve commercial tank cleaning agents.[14]

    • Pay special attention to filters and screens where residues can accumulate.[14][15]

Protocol 3.2: Selecting Application Parameters to Minimize Physical Drift

Objective: To select equipment and operational settings that produce the largest possible effective droplets, minimizing the driftable fines.

Workflow Diagram:

Drift_Mitigation_Workflow cluster_pre Pre-Application Planning cluster_equip Equipment Setup cluster_app Application Conditions Formulation Select Low-Volatility Formulation (e.g., Amine) Adjuvant Select Appropriate Adjuvants (Drift Reduction Agent) Nozzle Choose Low-Drift Nozzle (e.g., Air Induction) Adjuvant->Nozzle Pressure Set Pressure to Optimize Droplet Size (Low-Mid Range) Boom Set Boom Height to Minimum for Proper Overlap Wind Monitor Wind Speed (Ideal: 3-10 mph) Boom->Wind Temp Avoid High Temperatures (>85°F / 29.5°C) stop STOP: Conditions Unsafe Wind->stop If wind > 15 mph or blowing toward sensitive areas Inversion Check for Inversions (Avoid Calm, Clear Conditions) Temp->stop If temp is too high apply Proceed with Application Inversion->apply If ALL conditions are met Inversion->stop If inversion is likely start Start: Plan Application start->Formulation

Caption: Decision workflow for mitigating physical spray drift.

Parameter Selection:

  • Nozzle Selection: This is the most critical factor influencing droplet size.[4]

    • Standard Flat-Fan: Produces a wide range of droplet sizes, including many drift-prone fines.

    • Pre-Orifice / Low-Drift: Incorporates a pre-orifice to reduce internal pressure, increasing average droplet size and reducing fines by 50% or more.[22][23]

    • Air-Induction (AI) / Venturi: Uses a venturi to draw air into the nozzle body, creating large, air-filled droplets that are highly resistant to drift.[21][22] Can reduce driftable fines by over 80%.[21]

  • Operating Pressure: Higher pressures generally create finer droplets.[24] Operate within the nozzle manufacturer's recommended range, typically avoiding pressures over 40-45 psi for many conventional tips.[24] Note that AI nozzles often perform optimally at slightly higher pressures (40-50 psi) than standard nozzles.[21]

  • Boom Height: The lower the boom, the less time droplets have to be influenced by wind.[3] Set the boom to the minimum height required to achieve proper spray pattern overlap based on nozzle spacing and spray angle.[3]

  • Adjuvants: Utilize drift reduction agents (DRAs). These are typically polymers that increase the viscosity of the spray solution, minimizing the formation of small droplets at the nozzle.[25][26]

References

Technical Support Center: Addressing Phytotoxicity of Ethyl 2-(3-chlorophenoxy)acetate in Non-target Plants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-(3-chlorophenoxy)acetate. This comprehensive guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of phytotoxicity in non-target plants during experimental procedures. As a synthetic auxin, this compound can induce unintended and detrimental effects on plants not targeted in your research, potentially confounding results and impacting experimental integrity.

This document provides a logical, science-backed framework for identifying, mitigating, and understanding the phytotoxic effects of this compound. We will delve into the mechanisms of action, diagnostic procedures, and preventative measures, all supported by authoritative references to ensure the highest level of scientific rigor.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when encountering unexpected phytotoxicity.

Q1: What is this compound and why does it cause phytotoxicity?

This compound belongs to the phenoxy herbicide family. These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2] When absorbed by susceptible plants, they disrupt normal hormonal balance, leading to uncontrolled and disorganized cell division and elongation.[3][4] This ultimately results in symptoms like twisted stems, leaf curling, and eventually, plant death.[4] Non-target plants may be inadvertently exposed through various means, leading to these phytotoxic effects.

Q2: What are the typical symptoms of this compound phytotoxicity in non-target plants?

Symptoms can vary depending on the plant species, its growth stage, and the dose of exposure. However, common indicators include:

  • Epinasty: Downward bending or curling of leaves and stems.

  • Leaf Malformations: Distorted, cupped, or strapped leaves.[5]

  • Stem Abnormalities: Twisting, swelling, or cracking of stems.

  • Chlorosis: Yellowing of leaf tissue, sometimes in a veinal or interveinal pattern.[6]

  • Stunted Growth: Reduced overall plant size and vigor.[7]

  • Necrosis: Browning and death of plant tissue, particularly at the leaf margins.[8]

Q3: How can I confirm that the observed symptoms are due to this compound and not another stressor?

Differentiating herbicide injury from other stressors like nutrient deficiencies, disease, or insect damage is crucial. A systematic approach is recommended:

  • Review Application Records: Check all recent applications of any chemicals in the vicinity of the affected plants.

  • Pattern of Injury: Herbicide damage often appears in a pattern related to application, such as drift from a treated area.[8]

  • Symptomology: Compare the observed symptoms with known symptoms of phenoxy herbicide phytotoxicity.

  • Bioassay: A simple bioassay can help determine if the soil or water sources are contaminated.[6][7] This involves growing a sensitive indicator plant in the suspected soil and a control soil.

  • Chemical Analysis: For definitive confirmation, plant tissue or soil samples can be sent to a laboratory for residue analysis using techniques like gas chromatography-mass spectrometry (GC-MS).[9][10]

Q4: What are the primary routes of non-target plant exposure in a laboratory or greenhouse setting?

In a controlled environment, exposure can occur through:

  • Vapor Drift: Ester formulations of phenoxy herbicides can be volatile, especially at higher temperatures, and the vapors can move to and damage nearby plants.[11]

  • Cross-Contamination: Using improperly cleaned equipment (sprayers, containers, gloves) for both herbicide application and other plant care tasks is a common source of contamination.[5]

  • Leaching and Runoff: If the compound is applied to soil, it can potentially leach into the water system or runoff to adjacent experimental setups.[4]

  • Airborne Particles: Dust or soil particles containing the herbicide can be transported by air currents.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific problems you might encounter during your experiments.

Troubleshooting Scenario 1: Unexplained Phytotoxicity in Control Plants

Problem: You observe symptoms of phytotoxicity in your control group of plants, which should not have been exposed to this compound.

Causality: This issue points towards unintentional contamination within your experimental setup. The primary suspects are contaminated equipment, water sources, or airborne drift.

Workflow for Diagnosing Contamination Source

G cluster_investigation Investigation Steps cluster_remediation Remediation start Phytotoxicity in Control Plants Observed check_equipment 1. Inspect & Decontaminate All Equipment start->check_equipment test_water 2. Analyze Water Source (Bioassay or Chemical) check_equipment->test_water check_air 3. Evaluate Air Handling & Proximity to Treatment Area test_water->check_air isolate_exp Isolate New Control Group Physically check_air->isolate_exp If source identified new_protocol Implement Strict Decontamination Protocols isolate_exp->new_protocol

Caption: Workflow for troubleshooting phytotoxicity in control plants.

Step-by-Step Protocol:

  • Cease Experimentation: Immediately halt the current experiment to prevent further data corruption.

  • Equipment Audit & Decontamination:

    • Segregate all equipment (sprayers, beakers, gloves, etc.) used in the affected experiment.

    • Implement a rigorous cleaning protocol. A triple rinse with an appropriate solvent, followed by a detergent wash and a final rinse with deionized water is recommended.

    • For dedicated herbicide equipment, mark it clearly and store it separately.[5]

  • Water Source Analysis:

    • Collect a sample of the water used for irrigating the control plants.

    • Conduct a bioassay by watering a known sensitive species (e.g., tomato, bean) with the sampled water and a control of deionized water. Observe for symptoms over 7-14 days.

    • Alternatively, send a water sample for chemical analysis.

  • Evaluate Environmental Controls:

    • Assess the airflow in your greenhouse or growth chamber. Ensure that air is not being circulated from the treatment area to the control area.

    • Consider physical separation or barriers between treated and non-treated plants.

  • Restart with New Controls: Once the source of contamination has been identified and rectified, restart the experiment with a fresh set of control plants and new, clean materials.

Troubleshooting Scenario 2: Inconsistent Phytotoxicity Across Replicates

Problem: You observe significant variation in the degree of phytotoxicity among replicate plants that received the same treatment of this compound.

Causality: This variability often stems from inconsistent application of the compound, differences in plant physiology, or micro-environmental variations.

Workflow for Addressing Inconsistent Results

G cluster_analysis Analysis of Variables cluster_refinement Protocol Refinement start Inconsistent Phytotoxicity Across Replicates review_app 1. Review Application Technique (Volume, Coverage, Timing) start->review_app assess_plants 2. Assess Plant Uniformity (Size, Growth Stage, Health) review_app->assess_plants check_env 3. Check for Micro-environmental Gradients (Light, Temp, Airflow) assess_plants->check_env standardize_app Standardize Application (Calibrated Sprayer, Fixed Volume) check_env->standardize_app If inconsistencies found select_uniform Select Uniform Plants for Experiments standardize_app->select_uniform randomize_plants Randomize Plant Placement select_uniform->randomize_plants

Caption: Workflow for troubleshooting inconsistent phytotoxicity results.

Step-by-Step Protocol:

  • Standardize Application Technique:

    • Ensure the application volume per plant is precisely measured and consistent.

    • Use calibrated application equipment to ensure a uniform spray droplet size and distribution.

    • Apply the treatment at the same time of day for all replicates to minimize diurnal variations in plant metabolism.

  • Ensure Plant Uniformity:

    • Select plants that are of a similar size, age, and developmental stage for your experiments.[12] Discard any outliers.

    • Ensure all plants are healthy and not under any other stress (e.g., water, nutrient) before applying the treatment.

  • Randomize Plant Placement:

    • Randomize the placement of your treated and control plants within the experimental area to account for any unforeseen micro-environmental gradients (e.g., slight temperature or light variations).

  • Increase Replication: If variability persists, increasing the number of replicate plants per treatment group can improve the statistical power of your experiment and help to identify true treatment effects.

III. Experimental Protocols

Protocol 1: Standardized Phytotoxicity Assessment

This protocol provides a framework for consistently assessing the phytotoxic effects of this compound on non-target plants. It is adapted from guidelines for herbicide efficacy and phytotoxicity testing.[13]

Objective: To quantify the phytotoxic effects of this compound on a selected non-target plant species.

Materials:

  • Test plant species (e.g., Solanum lycopersicum (tomato) or Phaseolus vulgaris (bean), known to be sensitive to phenoxy herbicides)

  • This compound stock solution

  • Appropriate solvent and surfactant (if required by your experimental design)

  • Calibrated sprayer or micropipette for application

  • Growth chamber or greenhouse with controlled conditions

  • Ruler or calipers

  • Scale for measuring biomass

Procedure:

  • Plant Preparation: Grow a sufficient number of plants in uniform soil and pots under optimal conditions (e.g., 25°C, 16:8 light:dark cycle) until they reach a consistent growth stage (e.g., 2-4 true leaves).[12]

  • Treatment Preparation: Prepare serial dilutions of this compound to create a dose-response curve. Include a negative control (solvent/surfactant only) and an untreated control.

  • Application:

    • Randomly assign plants to treatment groups.

    • Apply the treatments uniformly to the foliage of each plant using the calibrated sprayer or micropipette. Ensure complete and consistent coverage.

  • Data Collection:

    • Visually assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a rating scale (see Table 1).

    • Measure plant height and/or stem diameter at each time point.

    • At the end of the experiment (e.g., 21 days), harvest the above-ground biomass. Determine fresh weight immediately, then dry the tissue at 60-70°C to a constant weight to determine dry biomass.

Table 1: Visual Phytotoxicity Rating Scale

Rating% InjuryDescription of Symptoms
00No effect
11-10Slight leaf malformation or discoloration
211-25Mild stunting, noticeable leaf curling
326-40Moderate stunting, significant malformation, some chlorosis
441-60Severe stunting, widespread distortion and chlorosis
561-100Plant death or near-death
Protocol 2: Soil Bioassay for Detecting Herbicide Residue

This protocol helps determine if soil has been contaminated with phytotoxic levels of this compound.[6]

Objective: To detect the presence of biologically active herbicide residues in soil.

Materials:

  • Suspected soil sample

  • Control soil (known to be free of herbicides)

  • Small pots or containers

  • Seeds of a sensitive indicator species (e.g., oat, cucumber, or tomato)

Procedure:

  • Sample Collection: Collect soil from the upper 2-4 inches of the area where contamination is suspected. Also, collect a similar amount of control soil from an untreated area.

  • Potting: Fill at least three pots with the suspected soil and three pots with the control soil.

  • Sowing: Plant several seeds of the indicator species in each pot at the recommended depth.

  • Growth Conditions: Place all pots in a location with good growing conditions (adequate light, temperature, and water). Water all pots equally with clean water.

  • Observation:

    • Observe the pots daily for seed emergence and seedling growth for at least 21 days.[7]

    • Compare the germination rate, growth rate, and overall health of the seedlings in the suspected soil to those in the control soil.

    • Look for symptoms of phytotoxicity (stunting, discoloration, malformation) in the seedlings growing in the suspected soil. Significant differences in growth or the presence of symptoms indicate the presence of herbicide residues.

IV. Mitigation Strategies

Preventing phytotoxicity is always preferable to troubleshooting after the fact.

  • Dedicated Equipment: Use separate, clearly labeled equipment for herbicide handling and application to prevent cross-contamination.[5]

  • Controlled Application Environment: When applying volatile compounds like this compound, do so in a designated area with controlled ventilation, such as a fume hood or a separate, isolated chamber, to prevent vapor drift.

  • Temperature Management: Avoid applying ester formulations of phenoxy herbicides at high temperatures, which increases their volatility.[11]

  • Activated Carbon: In cases of soil contamination, incorporating activated charcoal into the soil can help bind the herbicide, reducing its bioavailability to plants.[6]

  • Proper Disposal: Dispose of all waste materials containing this compound according to institutional and regulatory guidelines to prevent environmental contamination.

By implementing these best practices and utilizing the troubleshooting guides provided, researchers can minimize the risk of unintended phytotoxicity, ensuring the accuracy and reliability of their experimental outcomes.

References

Optimizing extraction efficiency of Ethyl 2-(3-chlorophenoxy)acetate from environmental samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the efficient extraction of Ethyl 2-(3-chlorophenoxy)acetate from complex environmental matrices. This document is designed for researchers, analytical scientists, and professionals in drug development who require robust and reproducible methods for sample preparation. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the "why" behind the science, empowering you to troubleshoot effectively and optimize your analytical outcomes.

Section 1: Analyte Profile & Physicochemical Properties

Understanding the chemical nature of this compound and its primary metabolite, 3-chlorophenoxyacetic acid, is the cornerstone of developing an effective extraction strategy. The behavior of the analyte across different pH values and its affinity for various solvents are dictated by these properties. A critical consideration is the potential for in-situ hydrolysis of the ethyl ester to its parent carboxylic acid, which possesses significantly different properties. Analytical methods should ideally account for both forms.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3-Chlorophenoxyacetic Acid (Parent Acid)Rationale for Extraction
Structure Cl-C₆H₄-O-CH₂-CO-O-CH₂CH₃Cl-C₆H₄-O-CH₂-COOHThe ester is neutral and more non-polar; the acid is ionizable.
Molecular Formula C₁₀H₁₁ClO₃C₈H₇ClO₃---
Molecular Weight 214.64 g/mol 186.59 g/mol ---
Log P (Kow) ~3.1 (estimated)~2.5 (estimated)Indicates moderate hydrophobicity, suitable for reversed-phase SPE.
pKa N/A (neutral ester)~3.0 (estimated for phenoxyacetic acids)Crucial Parameter: Below pH 3, the acid is in its neutral, less polar form, enabling retention on non-polar sorbents like C18. Above pH 3, it is in its anionic, more polar form.
Water Solubility LowModerately soluble, pH-dependentThe ester's low solubility favors partitioning into organic solvents. The acid's solubility increases significantly at neutral or basic pH.

Note: Some properties are estimated based on structurally similar compounds like 2,4-D ethyl ester and its parent acid.[1][2]

Section 2: Fundamental Extraction Strategies

The choice of extraction technique depends heavily on the sample matrix. For this compound and its parent acid, the primary goal is to isolate the analytes from interfering matrix components like humic acids, salts, and lipids.

  • Solid-Phase Extraction (SPE): This is the preferred method for aqueous samples.[3] The core principle involves passing the liquid sample through a solid sorbent that retains the analyte.[3] For phenoxyacetic acids, a reversed-phase sorbent (like C18) is ideal. The key is to adjust the sample pH to below the analyte's pKa (<2), which protonates the carboxylic acid group of the parent acid, making it less polar and allowing it to bind strongly to the non-polar C18 sorbent.[4][5] The neutral ester is also retained under these conditions.

  • Liquid-Liquid Extraction (LLE): A traditional technique where the sample is mixed with an immiscible organic solvent. The analyte partitions from the aqueous phase into the organic solvent. Like SPE, this requires acidification of the sample to ensure the parent acid is in its neutral form to facilitate extraction into solvents like ethyl ether or methylene chloride.[6] A significant drawback is the potential for emulsion formation, which can lead to poor recovery and high variability.[7]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is highly effective for solid and complex matrices like soil, sediment, and food products.[8][9] The process involves an initial extraction with an organic solvent (typically acetonitrile), followed by a "salting-out" step to induce phase separation. A subsequent cleanup step using dispersive SPE (d-SPE) removes specific interferences. For acidic herbicides, modifications to the standard QuEChERS procedure may be necessary to ensure efficient extraction.[10][11]

Section 3: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during method development and routine analysis.

General & Cross-Platform Issues

Q: My analyte recoveries are consistently low. What are the most common causes?

A: Low recovery is a multifaceted problem. Systematically investigate these potential causes:

  • Incorrect pH: This is the most critical factor for the parent acid. Ensure the sample pH is adjusted to <2 before extraction with SPE or LLE.[4][5] Verify your pH meter is calibrated and that the sample is buffered or holds the low pH throughout the extraction process.

  • Incomplete Elution (SPE): Your elution solvent may not be strong enough. Ensure you are using a suitable solvent like methanol or ethyl acetate to elute the analytes from the SPE cartridge.[3][4] Sometimes, a combination of solvents or modifying the eluent pH is necessary.

  • Analyte Breakthrough (SPE): If the sample is loaded onto the SPE cartridge too quickly, the analytes may not have sufficient time to interact with the sorbent and will pass through to waste. A flow rate of 2-3 mL/min is a good starting point.[5]

  • Analyte Degradation: this compound can hydrolyze to its parent acid, especially at high pH. If you are only quantifying the ester, this will appear as low recovery. It is often recommended to hydrolyze the esters to the parent acid and report the total acid concentration.[12]

  • Adsorption to Glassware/Apparatus: Phenoxyacetic acids can adsorb to active sites on glass surfaces. Using silanized glassware or pre-rinsing with the extraction solvent can mitigate this. Ensure all equipment is scrupulously clean.[13]

Q: Should I be analyzing for the ethyl ester, the parent acid, or both?

A: This depends on your research objective. The ethyl ester is the applied compound, but the parent acid is the primary and more environmentally persistent metabolite. Due to the potential for hydrolysis during sample storage and extraction, the most robust methods often incorporate a hydrolysis step (e.g., adjusting the sample to pH 12) to convert all esters to the parent acid.[12] This allows for the determination of the "total" phenoxyacetic acid residue, providing a more comprehensive measure of contamination.

Water Samples (SPE & LLE)

Q: I'm getting persistent emulsions during my Liquid-Liquid Extraction (LLE). How can I prevent or break them?

A: Emulsion formation is a common LLE problem, especially with samples containing surfactants or high organic content.[7]

  • Prevention: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel. This minimizes the physical energy that creates emulsions while still allowing for sufficient phase contact.

  • Disruption:

    • Salting Out: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic compounds and helping to force the phase separation.[7]

    • Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed. The physical force will often break the emulsion.

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity and break the emulsion.[14]

    • Alternative Method: If emulsions are a persistent problem, switch to Solid-Phase Extraction (SPE), which is not susceptible to this issue.[7]

Q: Which SPE sorbent and elution solvent combination is best?

A: For phenoxyacetic acids and their esters, a non-polar, reversed-phase sorbent is the standard choice.

  • Sorbent: Octadecylsilane (C18) is the most common and effective sorbent.[3] It provides excellent retention for the protonated acid and the neutral ester.

  • Elution Solvent: Methanol is often used for elution in LC-MS applications.[4] Ethyl acetate is also highly effective and commonly used, especially for GC applications.[3] Ensure the cartridge is dried thoroughly with nitrogen or vacuum before elution with a water-miscible solvent to prevent poor recovery.

Soil & Sediment Samples (QuEChERS)

Q: My QuEChERS cleanup isn't removing enough matrix interferences for LC-MS/MS analysis. What are my options?

A: The standard PSA/C18 d-SPE cleanup may be insufficient for complex soils.

  • Add Graphitized Carbon Black (GCB): If you have issues with pigments like chlorophyll, adding a small amount of GCB to your d-SPE tube can be very effective. Caution: GCB can retain planar molecules, which includes some phenoxy herbicides. Test recoveries carefully.

  • Optimize the d-SPE Composition: Increase the amount of C18 sorbent if you are seeing fatty or non-polar interferences.

  • Dilute the Final Extract: A simple but often effective strategy to reduce matrix effects is to dilute the final extract (e.g., 5- or 10-fold) with the initial mobile phase before injection.[15] This reduces the concentration of co-eluting matrix components entering the mass spectrometer.

Analytical Finish (GC & LC-MS/MS)

Q: Do I need to derivatize my extract for GC analysis?

A: Yes, if you are analyzing for the parent acid. The carboxylic acid group makes the parent molecule non-volatile and prone to adsorption in the GC system. The ethyl ester itself is volatile and can be analyzed directly. A common derivatization procedure is methylation to form the methyl ester using reagents like diazomethane or boron trifluoride (BF₃) in methanol.[6][16] Derivatization is a critical step that requires careful optimization.[17][18]

Q: I'm observing significant signal suppression in my LC-MS/MS analysis. How can I mitigate this matrix effect?

A: Matrix effects are a major challenge in LC-MS/MS, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source.[15][19]

  • Improve Cleanup: As discussed above, use a more rigorous SPE or QuEChERS cleanup procedure to remove the interfering compounds.

  • Optimize Chromatography: Improve the chromatographic separation to ensure the analyte does not co-elute with a large mass of matrix components. Early-eluting analytes are often most susceptible to suppression.[20]

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been through the entire extraction and cleanup procedure. This ensures that the standards and samples experience the same degree of matrix effect, compensating for the suppression or enhancement.[15][21]

  • Use an Isotope-Labeled Internal Standard: The best way to correct for matrix effects is to use a stable, isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled 3-chlorophenoxyacetic acid). This standard will behave almost identically to the native analyte during extraction, chromatography, and ionization, providing the most accurate correction.

Section 4: Visual Workflow & Decision Diagrams

The following diagrams illustrate key workflows and troubleshooting logic for optimizing your extraction method.

Extraction_Method_Selection Start Start: Define Analytical Goal (Analyte, Matrix, Required LOQ) Matrix_Type Select Sample Matrix Start->Matrix_Type Water Aqueous Sample (Water) Matrix_Type->Water Liquid Soil Solid/Complex Sample (Soil, Sediment, Biota) Matrix_Type->Soil Solid SPE_Path Solid-Phase Extraction (SPE) is Recommended Water->SPE_Path QuEChERS_Path QuEChERS Method is Recommended Soil->QuEChERS_Path Optimization Method Optimization (pH, Sorbent, Solvents) SPE_Path->Optimization QuEChERS_Path->Optimization Validation Method Validation (Recovery, Precision, Blanks, Spikes) Optimization->Validation Analysis Final Analysis (LC-MS/MS or GC-MS) Validation->Analysis

Caption: Workflow for selecting an appropriate extraction method.

Troubleshooting_Low_Recovery Start Low Analyte Recovery Detected Check_pH Is sample pH < 2 before extraction? Start->Check_pH Check_Elution Is elution solvent appropriate and volume sufficient? Check_pH->Check_Elution Yes Adjust_pH Adjust pH to < 2 with acid. Re-extract. Check_pH->Adjust_pH No Check_Flowrate Is SPE loading flow rate slow enough (~2-3 mL/min)? Check_Elution->Check_Flowrate Yes Optimize_Elution Test stronger solvent or increase elution volume. Check_Elution->Optimize_Elution No Check_Hydrolysis Consider analyte hydrolysis. Analyze for parent acid? Check_Flowrate->Check_Hydrolysis Yes Adjust_Flowrate Reduce loading speed. Re-extract. Check_Flowrate->Adjust_Flowrate No Modify_Method Incorporate hydrolysis step or quantify both forms. Check_Hydrolysis->Modify_Method No End Recovery Improved Check_Hydrolysis->End Yes Adjust_pH->End Optimize_Elution->End Adjust_Flowrate->End Modify_Method->End

Caption: Decision tree for troubleshooting low analyte recovery.

SPE_Mechanism cluster_0 Step 1: Conditioning cluster_1 Step 2: Loading cluster_2 Step 3: Elution Cond_Methanol 1. Methanol (Wets C18 chains) Cond_Water 2. Reagent Water (pH < 2) (Prepares sorbent for aqueous sample) Cartridge C18 SPE Cartridge Cond_Water->Cartridge Equilibrates Sorbent Load_Sample 3. Acidified Sample (pH < 2) (Analyte is protonated and retained) Waste_1 Matrix Interferences (Pass to waste) Elute_Solvent 4. Organic Solvent (e.g., Methanol) (Disrupts hydrophobic interaction) Collected_Eluate Analyte in Eluate (Ready for analysis) Cartridge->Load_Sample Sample Applied Cartridge->Elute_Solvent Cartridge->Collected_Eluate Analyte Eluted

Caption: The mechanism of Solid-Phase Extraction for phenoxy acids.

Section 5: Detailed Experimental Protocols

These protocols provide a validated starting point for method development. Always validate the method with your specific matrix and instrumentation.

Protocol 1: SPE of this compound from Water

This protocol is based on established methods for phenoxyacetic acid herbicides.[4][5]

  • Sample Preparation:

    • Measure 100 mL of the water sample into a clean glass beaker.

    • If total residue is desired, adjust pH to >12 with 10N NaOH and stir for 1 hour to hydrolyze esters.

    • Acidify the sample to pH < 2 by adding 50% sulfuric acid dropwise while stirring. Verify with a calibrated pH meter.

  • SPE Cartridge Conditioning:

    • Use a 200-500 mg C18 SPE cartridge. Place it on an SPE manifold.

    • Wash the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of reagent water (acidified to pH < 2). Do not let the cartridge go dry.

  • Sample Loading:

    • Load the entire 100 mL acidified sample onto the cartridge at a flow rate of approximately 2-3 mL/min.

  • Cartridge Washing & Drying:

    • (Optional) Wash the cartridge with 5 mL of reagent water (pH < 2) to remove any remaining polar interferences.

    • Dry the cartridge thoroughly by applying a full vacuum or passing nitrogen through it for 10-15 minutes. This step is critical for good recovery.

  • Analyte Elution:

    • Place a clean collection tube inside the manifold.

    • Add 5 mL of methanol (for LC analysis) or ethyl acetate (for GC analysis) to the cartridge. Let it soak for 1 minute.

    • Slowly draw the solvent through the cartridge into the collection tube.

    • Repeat the elution with a second 5 mL aliquot of the solvent.

  • Final Extract Preparation:

    • Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at < 40°C.

    • If performing GC analysis on the parent acid, proceed with derivatization.

    • For LC-MS/MS, reconstitute in a suitable mobile phase.

Protocol 2: Modified QuEChERS for this compound from Soil

This protocol is a modified version of standard QuEChERS methods to improve the extraction of acidic herbicides.[10]

  • Sample Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of 1% formic acid in acetonitrile. The acid helps to keep the parent acid in its protonated state.

    • Add any internal standards.

    • Cap and shake vigorously for 1 minute.

  • Salting-Out / Phase Separation:

    • Add the contents of a salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute immediately after adding the salts.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 300 mg of PSA (Primary Secondary Amine) and 300 mg C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Transfer a 1 mL aliquot of the cleaned extract to an autosampler vial.

    • For LC-MS/MS analysis, the extract can often be diluted and injected directly. For GC analysis, solvent exchange and derivatization may be required.

References

Validation & Comparative

A Comparative Guide to Validating Analytical Methods for the Quantification of Ethyl 2-(3-chlorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of reliable and reproducible data. This guide provides an in-depth, experience-driven comparison of two primary analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the quantification of Ethyl 2-(3-chlorophenoxy)acetate. This compound, a key intermediate in various synthetic pathways, demands precise and accurate measurement to ensure the quality and efficacy of the final product.

This document is structured to provide not only the "how" but, more critically, the "why" behind the experimental choices, empowering researchers, scientists, and drug development professionals to make informed decisions in their analytical strategy.

Choosing the Right Tool for the Job: GC vs. HPLC

The selection of an analytical technique is the first critical decision point. Both GC and HPLC are powerful separation techniques, but their suitability for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and laboratory resources.

  • Gas Chromatography (GC): As this compound is a semi-volatile and thermally stable ester, GC is a highly suitable technique. It typically offers high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The primary advantage of GC lies in its ability to separate volatile compounds with high efficiency.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another robust option, particularly for non-volatile or thermally labile compounds. For this compound, which possesses a chromophore, UV detection is a straightforward and sensitive choice. HPLC offers versatility in mobile phase composition, allowing for fine-tuning of the separation.

The following sections will delve into the validation of both GC and HPLC methods for this analyte, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]

The Workflow of Analytical Method Validation

A successful method validation demonstrates that the analytical procedure is fit for its intended purpose.[3] The following diagram illustrates the logical flow of the validation process.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements B Select Technique (GC or HPLC) A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis I->J K Ongoing Method Verification J->K

Caption: A flowchart illustrating the sequential stages of analytical method development, validation, and implementation.

Comparative Validation Parameters: GC vs. HPLC

The core of method validation lies in the systematic evaluation of several key performance characteristics. The following table provides a comparative summary of expected performance for GC and HPLC methods for this compound quantification.

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Key Considerations
Specificity Excellent separation of volatile impurities.Excellent for distinguishing between polar and non-polar compounds.Both methods require spiking with potential impurities to demonstrate selectivity.
Linearity (r²) > 0.995> 0.999HPLC often exhibits slightly better linearity due to the nature of the detection system.[4]
Range 0.1 - 200 µg/mL0.1 - 250 µg/mLThe range should cover the expected concentrations in the samples.
Accuracy (% Recovery) 95 - 105%98 - 102%Both methods can achieve high accuracy with proper sample preparation.[1][4]
Precision (%RSD) Repeatability: < 2.0% Intermediate: < 3.0%Repeatability: < 1.0% Intermediate: < 2.0%HPLC generally offers better precision due to the high reproducibility of modern pumping systems.[4]
Limit of Detection (LOD) ~0.05 µg/mL~0.02 µg/mLHPLC with a sensitive UV detector can often achieve lower detection limits for this compound.
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.06 µg/mLThe LOQ must be sufficiently low to quantify the analyte at the lower end of the specified range.
Robustness Resilient to minor changes in flow rate and oven temperature.Sensitive to mobile phase composition and pH.Robustness studies are crucial to identify critical method parameters.

Experimental Protocols for Method Validation

The following sections provide detailed, step-by-step methodologies for validating the analytical methods.

Specificity

Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5]

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

  • Spiked Sample Analysis: Prepare a sample of this compound and spike it with known related substances and potential impurities.

  • Chromatographic Resolution: Analyze the spiked sample and evaluate the resolution between the analyte peak and the peaks of the potential interferents. For HPLC, a photodiode array (PDA) detector can be used to assess peak purity.

Linearity and Range

Causality: Linearity establishes the relationship between the concentration of the analyte and the analytical signal over a defined range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five calibration standards of this compound spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Analysis: Analyze each standard in triplicate.

  • Data Evaluation: Plot the mean response versus the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be close to 1.0.

Accuracy

Causality: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.

Experimental Protocol:

  • Spiked Matrix Preparation: Spike a blank matrix with known concentrations of this compound at a minimum of three levels (e.g., low, medium, and high) across the specified range.

  • Sample Analysis: Prepare and analyze at least three replicates at each concentration level.

  • Recovery Calculation: Calculate the percentage recovery of the analyte at each level. The acceptance criterion is typically between 98.0% and 102.0% for drug substance analysis.[6]

Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six independent samples at 100% of the test concentration.

    • Analyze these samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the combined results from both studies.

Precision Assessment cluster_repeatability Repeatability Conditions cluster_intermediate Intermediate Conditions Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate R1 Same Day Repeatability->R1 R2 Same Analyst Repeatability->R2 R3 Same Instrument Repeatability->R3 I1 Different Day Intermediate->I1 I2 Different Analyst Intermediate->I2 I3 Different Instrument Intermediate->I3

References

A Comparative Guide to the Biological Efficacy of Ethyl 2-(3-chlorophenoxy)acetate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological efficacy of Ethyl 2-(3-chlorophenoxy)acetate and its structural analogs. As synthetic plant growth regulators, these phenoxyacetate derivatives function by mimicking the natural plant hormone auxin, leading to significant physiological disruption in susceptible species. Understanding the nuances of their structure-activity relationships is critical for the development of selective herbicides and other agricultural biotechnologies.

The Auxin Mimicry Mechanism: A Pathway to Phytotoxicity

Phenoxyacetates, including this compound, exert their biological effects by hijacking the plant's natural auxin signaling pathway.[1][2] In sensitive plants, these synthetic compounds are more stable and persistent than the endogenous auxin, indole-3-acetic acid (IAA).[2] The primary mechanism involves the compound binding to the TIR1/AFB family of F-box proteins, which are the core components of the SCFTIR1/AFB ubiquitin ligase complex, the primary auxin receptor.[3]

This binding event acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. Consequently, the Aux/IAA proteins are tagged for degradation by the 26S proteasome. The removal of these repressors unleashes Auxin Response Factors (ARFs), leading to the massive transcription of auxin-responsive genes. This uncontrolled and uncoordinated gene expression results in rapid cell division and elongation, vascular tissue damage, and ultimately, plant death.[2] This cascade of events is what defines their herbicidal action against broadleaf weeds.[2]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Synthetic Auxin (e.g., Chlorophenoxyacetate) TIR1_AFB SCF-TIR1/AFB Receptor Complex Auxin->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA stabilizes interaction with Proteasome 26S Proteasome TIR1_AFB->Proteasome targets Aux/IAA for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Aux_IAA->Proteasome Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription Uncontrolled_Growth Uncontrolled Growth & Cell Division (Phytotoxicity) Auxin_Genes->Uncontrolled_Growth leads to

Caption: Synthetic auxin signaling pathway leading to phytotoxicity.

Structure-Activity Relationship (SAR): The Decisive Role of Substitution

The biological efficacy of phenoxyacetate herbicides is profoundly influenced by the type, number, and position of substituents on the aromatic ring.[1] While esters like this compound are effective formulations, they are considered pro-herbicides. In plant tissues, they are rapidly hydrolyzed to their corresponding carboxylic acid forms, which are the biologically active molecules that interact with the auxin receptors.[4]

The following table provides a qualitative and semi-quantitative comparison of the key analogs. The activity is generally assessed through bioassays measuring physiological responses like root growth inhibition.

Compound NameStructureKey Features & Relative Biological Activity
Phenoxyacetic Acid Aromatic ring with no substitutions.Low Activity: The unsubstituted ring structure results in very weak auxin-like or herbicidal effects. It serves as a baseline control in comparative assays.[5]
Ethyl 2-(2-chlorophenoxy)acetate Chlorine at the ortho (2) position.Moderate Activity: Substitution at the ortho position confers auxin activity. The precise efficacy relative to other isomers requires direct comparative testing.
This compound Chlorine at the meta (3) position.Moderate to High Activity: The subject of this guide. Its meta-substitution pattern is known to be biologically active, but its performance relative to other analogs is species-dependent.
Ethyl 2-(4-chlorophenoxy)acetate (4-CPA) Chlorine at the para (4) position.High Activity: The 4-chloro substitution is well-documented to produce strong auxin-like effects and is used commercially as a plant growth regulator and herbicide. It is known to be a potent inhibitor of root growth.[6][7]
Ethyl 2-(2,4-dichlorophenoxy)acetate (2,4-D Ethyl Ester) Chlorine at ortho (2) and para (4) positions.Very High Activity: This is the ester form of 2,4-D, one of the most widely used and effective synthetic auxin herbicides.[2][8] The di-substitution at the 2 and 4 positions generally confers maximal phytotoxic activity against susceptible broadleaf species.[1]

Key Insights from SAR:

  • Chlorination is Crucial: The presence of at least one chlorine atom on the phenoxy ring is generally required for significant herbicidal activity. Non-chlorinated phenoxyacetic acid is a poor inhibitor.[5]

  • Positional Isomerism Matters: The location of the chlorine atom significantly alters biological efficacy. The para- (4) and ortho- (2) positions are known to be critical for potent activity, with the 2,4-dichloro combination often being the most effective.[1][8]

  • Predictive vs. Empirical Data: While these general rules guide development, the precise efficacy of any single compound, such as the 3-chloro isomer, must be confirmed empirically through standardized bioassays, as activity can vary between different plant species.

Experimental Protocol: Whole-Plant Root Growth Inhibition Assay

To empirically determine and compare the biological efficacy of these compounds, a standardized whole-plant bioassay is essential. The Arabidopsis thaliana root growth inhibition assay is a robust, sensitive, and widely accepted method.

Causality Behind Experimental Choices:

  • Arabidopsis thaliana as a Model: This plant is used due to its small size, rapid life cycle, and well-characterized genome, making it an ideal model for standardized testing.

  • Root Growth as an Endpoint: Root elongation is highly sensitive to auxin concentration. Both inhibition (at high, herbicidal concentrations) and stimulation (at very low concentrations) can be quantified, providing a detailed dose-response curve.[6][9]

  • Sterile Agar Medium: Using a defined sterile medium (e.g., Murashige and Skoog) eliminates confounding variables from soil and microbes, ensuring that the observed effects are due to the test compounds alone.

  • Vertical Plate Orientation: Growing seedlings on vertically oriented plates causes the roots to grow along the surface of the agar, allowing for easy and precise measurement of their length.

Step-by-Step Methodology
  • Preparation of Test Compounds:

    • Prepare 100 mM stock solutions of this compound and each analog in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in sterile water to create a range of working concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). The final DMSO concentration in the media should not exceed 0.1%.

  • Seed Sterilization and Plating:

    • Surface sterilize A. thaliana (Col-0) seeds using 70% ethanol for 1 minute, followed by a 10-minute incubation in 50% bleach with 0.1% Triton X-100, and rinse five times with sterile water.

    • Suspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.

    • Prepare square petri plates with 0.5X Murashige and Skoog (MS) medium containing 1% sucrose, 0.8% agar, and the final desired concentration of the test compound. Include a DMSO-only plate as a negative control.

    • Pipette approximately 10-15 seeds in a straight line onto the surface of the agar at the top of each plate.

  • Seedling Growth and Incubation:

    • Seal the plates with breathable tape and place them vertically in a controlled growth chamber.

    • Maintain conditions at 22°C with a 16-hour light / 8-hour dark photoperiod.

  • Data Acquisition and Analysis:

    • After 5-7 days of growth, remove the plates and scan them to create high-resolution images.

    • Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling from the root-shoot junction to the root tip.

    • For each concentration, calculate the average root length and standard error.

    • Express the data as a percentage of the average root length of the DMSO control.

    • Plot the percentage of root growth inhibition against the log of the compound concentration to generate dose-response curves.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound from the curves. This value represents the concentration required to inhibit root growth by 50% and is the key quantitative metric for comparing efficacy.

Caption: Experimental workflow for the root growth inhibition bioassay.

Conclusion

The biological efficacy of this compound is intrinsically linked to its function as a synthetic auxin. Its activity is highly dependent on its chemical structure, particularly the position of the chlorine substituent on the phenoxy ring. While qualitative structure-activity relationships suggest it possesses moderate-to-high activity, it is positioned among analogs with a wide spectrum of potency, from the weakly active parent compound, phenoxyacetic acid, to the highly potent 4-chloro and 2,4-dichloro analogs.

Due to the variability in species sensitivity and the nuanced effects of isomeric positioning, direct empirical testing is paramount. The provided root growth inhibition protocol offers a robust, self-validating framework for researchers to quantitatively assess the efficacy of this compound against its analogs, enabling the generation of precise IC50 values to guide further research and development.

References

A Comparative Guide to the Structure-Activity Relationship of Chlorophenoxyacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of Chlorophenoxyacetates

Chlorophenoxyacetic acid derivatives are a well-established class of organic compounds, most notably recognized for their potent herbicidal properties.[1] The prototypical examples, 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), were among the first selective herbicides developed and continue to see widespread use in modern agriculture for the control of broadleaf weeds.[1][2][3] Their mode of action lies in their ability to mimic the natural plant hormone auxin, leading to uncontrolled and lethal growth in susceptible plant species.[4]

The enduring relevance of these compounds stems from their high efficacy, selectivity, and the vast body of research that has elucidated their SAR. This deep understanding allows for the rational design of new derivatives with tailored properties, such as improved potency, altered selectivity, or enhanced environmental profiles. This guide will dissect the key structural features that govern the biological activity of chlorophenoxyacetates, provide standardized protocols for their evaluation, and offer a comparative analysis of key derivatives.

The Molecular Basis of Activity: Mimicking Auxin

The herbicidal effect of chlorophenoxyacetate derivatives is a direct consequence of their ability to function as synthetic auxins.[4] They are recognized by the same cellular receptors as the endogenous auxin, indole-3-acetic acid (IAA), leading to an overstimulation of auxin-responsive signaling pathways. This ultimately disrupts normal plant growth and development, culminating in plant death.[4]

The TIR1/AFB Receptor Complex: The Lock to the Auxin Key

The primary receptors for both natural and synthetic auxins are a family of F-box proteins known as Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins.[5] These proteins are components of a larger E3 ubiquitin ligase complex, SCFTIR1/AFB. In the presence of auxin, the TIR1/AFB protein binds to both the auxin molecule and a transcriptional repressor protein from the Aux/IAA family. This binding event tags the Aux/IAA repressor for degradation by the 26S proteasome. The removal of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes. The resulting over-expression of these genes leads to the characteristic herbicidal effects of uncontrolled cell division and elongation.

Auxin Signaling Pathway cluster_0 Normal State (Low Auxin) cluster_1 Herbicide Action (High Synthetic Auxin) Aux/IAA Aux/IAA ARF ARF Aux/IAA->ARF Represses Gene Expression Gene Expression ARF->Gene Expression Blocked Auxin Chlorophenoxyacetate TIR1/AFB TIR1/AFB Auxin->TIR1/AFB SCF Complex SCF TIR1/AFB->SCF Complex Aux/IAA_p Ub-Aux/IAA SCF Complex->Aux/IAA_p Ubiquitination Proteasome Proteasome Aux/IAA_p->Proteasome Degradation ARF2 ARF Gene Expression2 Uncontrolled Gene Expression ARF2->Gene Expression2 Activates

Caption: Mechanism of action of chlorophenoxyacetate herbicides via the TIR1/AFB signaling pathway.

Core Principles of the Structure-Activity Relationship

The biological activity of chlorophenoxyacetate derivatives is exquisitely sensitive to their chemical structure. Decades of research have established several key principles that govern their potency and selectivity. The fundamental pharmacophore consists of an aromatic ring system linked to a carboxylic acid moiety via an ether linkage.

The Importance of the Carboxylic Acid Group

The carboxylic acid is an absolute requirement for activity. At physiological pH, this group is deprotonated to form a carboxylate anion, which is crucial for binding to the TIR1/AFB receptor. Esterification or reduction of the carboxylic acid to an alcohol invariably leads to a dramatic loss of herbicidal activity.

The Phenoxy Ring: Substitution Patterns Dictate Potency

The substitution pattern of chlorine and methyl groups on the phenoxy ring is the primary determinant of herbicidal potency and selectivity.

  • Position of Substitution: Halogen substitution at the para (4-position) and ortho (2-position) of the phenoxy ring is generally associated with the highest activity. Substitution at the meta (3-position) often leads to a significant decrease in potency.

  • Number of Substituents: Di-substituted derivatives, such as 2,4-D, are typically more active than their mono-substituted counterparts like 4-chlorophenoxyacetic acid (4-CPA). Tri-substituted derivatives, like 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), can also exhibit high activity.

  • Nature of the Substituent: Chlorine is the most common and effective substituent. The introduction of a methyl group, as seen in MCPA (2-methyl-4-chlorophenoxyacetic acid), can also confer high activity and may alter the weed control spectrum compared to its solely chlorinated analog.

Comparative Analysis of Key Chlorophenoxyacetate Derivatives

To provide a quantitative comparison, the following table summarizes the relative herbicidal activity of several key chlorophenoxyacetate derivatives against a model broadleaf weed, Sinapis alba (white mustard), as determined by a root growth inhibition assay. The activity is expressed relative to 2,4-D, which is assigned a value of 100.

CompoundChemical StructureRelative Herbicidal Activity
2,4-D 2,4-Dichlorophenoxyacetic acid100
2,4,5-T 2,4,5-Trichlorophenoxyacetic acid110
MCPA 2-Methyl-4-chlorophenoxyacetic acid95
4-CPA 4-Chlorophenoxyacetic acid60
Phenoxyacetic acid (Unsubstituted)<1

Note: The relative activities presented are compiled from various sources and are intended for comparative purposes. Absolute values may vary depending on the specific experimental conditions and target species.

Experimental Protocols for Activity Assessment

The evaluation of the biological activity of chlorophenoxyacetate derivatives relies on standardized bioassays that measure their auxin-like effects on plant growth. The following are detailed protocols for two commonly employed assays.

Synthesis of Chlorophenoxyacetic Acid Derivatives: A General Protocol

The synthesis of chlorophenoxyacetic acid derivatives is typically achieved through the Williamson ether synthesis, reacting a substituted phenol with a salt of chloroacetic acid under basic conditions.

Synthesis Workflow cluster_0 Reaction cluster_1 Workup cluster_2 Product Phenol Substituted Phenol Reaction Mixture Reaction Mixture Phenol->Reaction Mixture Base Base (e.g., NaOH) Base->Reaction Mixture Chloroacetate Sodium Chloroacetate Chloroacetate->Reaction Mixture Solvent Solvent (e.g., Water) Solvent->Reaction Mixture Heat Heat Acidification Acidification (e.g., HCl) Heat->Acidification Reaction Mixture->Heat Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Product Chlorophenoxyacetic Acid Derivative Drying->Product

Caption: General workflow for the synthesis of chlorophenoxyacetic acid derivatives.

Step-by-Step Procedure:

  • Dissolution: Dissolve the appropriately substituted phenol in an aqueous solution of sodium hydroxide.

  • Addition of Chloroacetate: Add a solution of sodium chloroacetate to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux for a specified period (typically 2-4 hours) to facilitate the condensation reaction.

  • Cooling and Acidification: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2. This will precipitate the chlorophenoxyacetic acid product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry. The product can be further purified by recrystallization from a suitable solvent if necessary.

Avena Coleoptile Curvature Test

This classic bioassay measures the ability of a compound to induce cell elongation, a hallmark of auxin activity.[6][7][8][9][10]

Materials:

  • Oat (Avena sativa) seeds

  • Petri dishes and filter paper

  • Agar

  • Test compounds

  • A dark growth chamber

  • A protractor or imaging software for measuring curvature

Procedure:

  • Seed Germination: Germinate oat seeds in the dark for 2-3 days until the coleoptiles are approximately 2-3 cm long.

  • Coleoptile Excision: Under dim red light, excise the apical 1 mm of the coleoptiles.

  • Agar Block Preparation: Prepare agar blocks (e.g., 2% agar) containing known concentrations of the test compounds. A control block with no compound should also be prepared.

  • Application of Agar Blocks: Place the agar blocks asymmetrically on the cut surface of the decapitated coleoptiles.

  • Incubation: Incubate the coleoptiles in the dark in a humid environment for 1-2 hours.

  • Measurement of Curvature: Measure the angle of curvature of the coleoptiles. The degree of curvature is proportional to the auxin activity of the compound.

Root Growth Inhibition Assay

This assay provides a quantitative measure of the herbicidal potency of a compound by assessing its effect on root elongation.

Materials:

  • Seeds of a sensitive plant species (e.g., cress, lettuce, or white mustard)

  • Petri dishes or multi-well plates

  • Filter paper or agar medium

  • Test compounds

  • A growth chamber with controlled light and temperature

  • A ruler or imaging system for measuring root length

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., water with a small amount of DMSO).

  • Plating: Place filter paper in Petri dishes or fill multi-well plates with agar medium. Add a defined volume of the test solutions to each dish or well.

  • Seed Sowing: Place a set number of seeds in each dish or well.

  • Incubation: Incubate the plates in a growth chamber under controlled conditions (e.g., 25°C with a 16h/8h light/dark cycle) for 3-5 days.

  • Measurement of Root Length: Measure the primary root length of the seedlings.

  • Data Analysis: Calculate the percent inhibition of root growth for each concentration relative to the untreated control. The data can then be used to determine the IC50 value (the concentration that causes 50% inhibition of root growth).

Conclusion and Future Directions

The structure-activity relationship of chlorophenoxyacetate derivatives is a well-defined and powerful tool for the development of effective and selective herbicides. The core principles of a terminal carboxylic acid and a specifically substituted phenoxy ring provide a robust framework for the design of new analogs. The experimental protocols detailed in this guide offer standardized methods for the evaluation and comparison of these compounds.

Future research in this area may focus on the development of derivatives with novel substitution patterns to explore new areas of chemical space and potentially identify compounds with unique herbicidal profiles or improved environmental safety. Furthermore, the application of computational modeling and quantitative structure-activity relationship (QSAR) studies can further refine our understanding of the interactions between these synthetic auxins and their protein targets, paving the way for the in-silico design of next-generation herbicides.

References

Assessing the Selectivity of Ethyl 2-(3-chlorophenoxy)acetate: A Research and Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the herbicidal selectivity of Ethyl 2-(3-chlorophenoxy)acetate. Recognizing the current gap in publicly available, direct experimental data for this specific compound, we present a detailed research protocol designed to generate the necessary quantitative data for a thorough evaluation. This document will further contextualize the potential selectivity of this compound by comparing its expected performance with that of well-established herbicides, drawing upon the known mechanisms of the broader phenoxy herbicide class.

Introduction to this compound and the Principle of Herbicide Selectivity

This compound belongs to the phenoxyalkanoic acid class of herbicides, which act as synthetic auxins.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing death.[2] The selectivity of phenoxy herbicides is a critical attribute, allowing for the control of broadleaf (dicotyledonous) weeds within monocotyledonous crops such as cereals.[1] This selectivity is generally attributed to differences in herbicide translocation, metabolism, and the anatomical structure of monocots, which are less susceptible to the auxin-like effects.[1]

Proposed Experimental Workflow for Determining Herbicide Selectivity

To rigorously assess the selectivity of this compound, a controlled greenhouse dose-response bioassay is proposed. This experiment will quantify the compound's effect on a representative monocot crop and a common broadleaf weed.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Herbicide Application cluster_2 Phase 3: Data Collection and Analysis P1 Plant Species Selection: - Triticum aestivum (Wheat, Monocot) - Chenopodium album (Lamb's Quarters, Dicot) P2 Seed Germination and Seedling Culture P1->P2 P3 Herbicide Stock Solution Preparation P2->P3 A1 Dose Range Determination (Logarithmic Scale) P3->A1 Experimental Design A2 Application at 3-4 Leaf Stage using a Precision Sprayer A1->A2 A3 Inclusion of Control Groups (Untreated and Vehicle Control) A2->A3 D1 Visual Injury Assessment (0-100% scale) at 7, 14, and 21 DAT A3->D1 Post-Application Monitoring D2 Biomass Reduction Measurement (Dry Weight) at 21 DAT D1->D2 D3 Dose-Response Curve Generation and GR50 Calculation D2->D3

Caption: Experimental workflow for assessing herbicide selectivity.

Detailed Experimental Protocol

2.1.1. Plant Material and Growth Conditions:

  • Test Species:

    • Monocot Crop: Triticum aestivum (common wheat) - A globally significant cereal crop known for its tolerance to many phenoxy herbicides.

    • Dicot Weed: Chenopodium album (lamb's quarters) - A widespread and competitive broadleaf weed in many agricultural systems.[3]

  • Growth Medium: A standardized greenhouse potting mix (e.g., peat, perlite, and vermiculite in a 2:1:1 ratio).

  • Pots: 10 cm diameter pots, filled with an equal volume of growth medium.

  • Germination and Growth: Seeds will be sown at a depth of 1-2 cm. After emergence, seedlings will be thinned to three uniform plants per pot.

  • Greenhouse Conditions: Maintained at approximately 25/18°C (day/night) with a 16-hour photoperiod and adequate watering to avoid drought stress.

2.1.2. Herbicide Preparation and Application:

  • Stock Solution: A stock solution of this compound will be prepared in a suitable solvent (e.g., acetone with a surfactant) and then diluted with water to create a series of concentrations.

  • Dose Range: A logarithmic series of application rates will be used, for example: 0, 50, 100, 200, 400, 800, and 1600 g a.i./ha (grams of active ingredient per hectare). The inclusion of a zero-dose (untreated) and a vehicle control (solvent and surfactant only) is crucial.

  • Application: Herbicides will be applied post-emergence when plants are at the 3-4 true leaf stage using a calibrated cabinet sprayer to ensure uniform coverage.

2.1.3. Data Collection and Analysis:

  • Visual Injury Assessment: Phytotoxicity will be rated visually at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (plant death).[4]

  • Biomass Measurement: At 21 DAT, the above-ground biomass of all plants will be harvested, dried in an oven at 70°C for 72 hours, and weighed.

  • Data Analysis: The dry weight data will be expressed as a percentage of the untreated control. A log-logistic dose-response curve will be fitted to the data to calculate the GR50 value (the herbicide dose required to cause a 50% reduction in plant growth) for each species.

Comparative Analysis with Alternative Herbicides

The selectivity of this compound can be benchmarked against herbicides with different modes of action and selectivity profiles.

Herbicide ClassExample(s)Mode of ActionExpected Selectivity
Phenoxyalkanoic Acid 2,4-D, MCPASynthetic Auxin (Group 4)High selectivity for broadleaf weeds in grass crops.[5]
Non-selective, Systemic GlyphosateEPSP Synthase Inhibitor (Group 9)Broad-spectrum, kills most annual and perennial grasses and broadleaf weeds.[2][6]
Grass-selective ACCase Inhibitors (e.g., Fenoxaprop-p-ethyl)Acetyl-CoA Carboxylase Inhibitor (Group 1)Controls many grass weeds in broadleaf crops and some cereal crops.[7]

Based on its chemical structure, this compound is expected to exhibit a selectivity profile similar to other phenoxy herbicides, with greater efficacy on Chenopodium album and minimal impact on Triticum aestivum at typical use rates.

Hypothetical Experimental Data and Interpretation

The following table illustrates the type of quantitative data that would be generated from the proposed experiment.

HerbicideApplication Rate (g a.i./ha)Triticum aestivum (Wheat) Biomass Reduction (%)Chenopodium album (Lamb's Quarters) Biomass Reduction (%)
This compound 000
100545
200870
4001295
80020100
2,4-D (Ester) 4001092
Glyphosate 4009899
Fenoxaprop-p-ethyl 10052

From such data, the GR50 values can be calculated to provide a quantitative measure of selectivity. A high selectivity index (GR50 of crop / GR50 of weed) would indicate a desirable margin of safety for in-crop weed control.

Conclusion

While the precise selectivity of this compound remains to be definitively established through direct experimental evidence, its classification as a phenoxy herbicide provides a strong theoretical basis for its selective control of broadleaf weeds in monocot crops. The experimental protocol detailed in this guide offers a robust and scientifically sound methodology for generating the necessary data to validate this hypothesis. The resulting dose-response data will enable a direct comparison with existing herbicides and a clear assessment of its potential role in modern weed management strategies. This research is essential for any future development and registration of this compound as a commercial herbicide.

References

A Researcher's Guide to Experimental Reproducibility with Ethyl 2-(3-chlorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. Inconsistent outcomes not only undermine the validity of our findings but also lead to wasted resources and time. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving Ethyl 2-(3-chlorophenoxy)acetate, a versatile building block in organic synthesis and a member of the phenoxyacetic acid class of compounds known for their biological activities.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers a framework for self-validating methodologies, and provides a comparative analysis with relevant alternatives. Our objective is to empower you with the insights needed to design and execute robust experiments with this compound, ensuring that your results are both reliable and repeatable.

The Crucial Role of Starting Material Integrity: Synthesis and Characterization

The journey to reproducible experiments begins with a well-characterized and pure starting material. The synthesis of this compound, typically achieved through the Williamson ether synthesis, is susceptible to variations that can significantly impact downstream applications.

Synthetic Considerations for Reproducibility

The reaction of 3-chlorophenol with an ethyl haloacetate (such as ethyl chloroacetate or ethyl bromoacetate) in the presence of a base is the most common route to this compound. However, seemingly minor variations in the reaction conditions can lead to significant differences in yield and purity.

A study on the synthesis of a related compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, highlights the profound effect of the solvent on the reaction outcome. In this study, the use of N,N-dimethylformamide (DMF) resulted in a 91% yield, whereas dimethyl sulfoxide (DMSO) and acetonitrile (CH₃CN) afforded yields of only 51% and 47%, respectively[1]. This demonstrates that the choice of solvent is a critical parameter that must be consistently controlled to ensure reproducible synthesis.

Key Factors Influencing Synthesis Reproducibility:

  • Choice of Base: The strength and solubility of the base (e.g., potassium carbonate, sodium hydride) can affect the deprotonation of the phenol and the rate of the Sₙ2 reaction.

  • Reaction Temperature: Temperature control is critical to prevent side reactions, such as the hydrolysis of the ester.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may promote the formation of byproducts.

  • Purification Method: The method of purification (e.g., distillation, chromatography) will determine the final purity of the product. Inconsistent purification can lead to batch-to-batch variability.

Protocol for Synthesis of this compound

The following protocol is a generalized procedure based on established methods for the synthesis of phenoxyacetates[2]. Researchers should optimize and validate this protocol in their own laboratory setting.

Materials:

  • 3-chlorophenol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-chlorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

The Imperative of Rigorous Analytical Characterization

Ensuring the purity and identity of each batch of this compound is non-negotiable for experimental reproducibility. A multi-technique approach to characterization is strongly recommended.

Analytical Technique Purpose Key Parameters to Assess
¹H and ¹³C NMR Structural confirmation and identification of impurities.Chemical shifts, coupling constants, and integration should be consistent with the expected structure. Absence of signals from starting materials or byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identification of volatile impurities.A single major peak corresponding to the product's mass-to-charge ratio. Purity should be ≥97%[3].
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis.Peak area percentage to determine the purity of the sample. A suitable method for a similar compound, Ethyl 2-(3-bromophenyl)-2-oxoacetate, has been reported.
Infrared (IR) Spectroscopy Confirmation of functional groups.Presence of characteristic peaks for the ester carbonyl (C=O), ether (C-O-C), and aromatic C-Cl bonds.

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cluster_synthesis Synthesis Workflow cluster_characterization Analytical Characterization start Starting Materials (3-chlorophenol, ethyl chloroacetate) reaction Williamson Ether Synthesis (Base, Solvent, Temp.) start->reaction React workup Aqueous Workup (Extraction, Washing) reaction->workup Process purification Purification (Distillation/Chromatography) workup->purification Isolate product This compound purification->product Yields nmr NMR Spectroscopy (¹H, ¹³C) product->nmr gcms GC-MS product->gcms hplc HPLC product->hplc ir IR Spectroscopy product->ir pass Purity & Identity Confirmed nmr->pass gcms->pass hplc->pass ir->pass

Caption: Synthesis and Characterization Workflow.

Application in Biological Assays: A Case Study in Herbicide Research

Phenoxyacetic acid derivatives are widely recognized for their herbicidal and plant growth-regulating properties[4]. The biological activity of these compounds is highly sensitive to their chemical structure, including the nature and position of substituents on the aromatic ring. This makes experiments in this domain particularly susceptible to reproducibility issues if the purity and isomeric integrity of the test compound are not rigorously controlled.

Factors Influencing Reproducibility in Bioassays
  • Isomeric Purity: The presence of other positional isomers of chloro-substituted phenoxyacetates can lead to confounding results, as different isomers can exhibit vastly different biological activities.

  • Formulation and Delivery: The solvent used to dissolve this compound and the method of application can affect its uptake and bioavailability in the biological system being studied. For instance, the use of ethyl acetate extracts from various plants has been shown to have allelopathic activity, and the composition of these extracts is critical to their effect[5][6][7].

  • Environmental Conditions: For whole-organism assays (e.g., plant growth studies), factors such as light, temperature, and humidity must be strictly controlled, as they can influence the plant's response to the chemical treatment.

Comparative Analysis: this compound vs. Alternatives

The choice of a specific phenoxyacetic acid derivative for a biological study should be justified by its known or hypothesized mode of action. Below is a comparison of this compound with other common phenoxyacetic acid herbicides.

Compound Common Name Key Structural Feature Primary Use/Activity Considerations for Reproducibility
This compound -Chlorine at the meta position.Plant growth regulator/herbicide.Biological activity is sensitive to the position of the chlorine atom.
2,4-Dichlorophenoxyacetic acid 2,4-DChlorine at positions 2 and 4.Broadleaf herbicide.Well-studied, but commercial formulations can contain impurities.
2-Methyl-4-chlorophenoxyacetic acid MCPAChlorine at position 4, methyl at 2.Broadleaf herbicide.The methyl group can influence its metabolic fate and activity.
2-(4-chloro-2-methylphenoxy)propanoic acid Mecoprop (MCPP)Chiral center in the propanoic acid chain.Broadleaf herbicide.Enantiomers can have different biological activities; racemic mixtures may lead to variable results.

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cluster_bioassay Factors Affecting Bioassay Reproducibility compound This compound purity Isomeric Purity compound->purity impurities Synthetic Impurities compound->impurities formulation Formulation & Delivery compound->formulation outcome Reproducible Biological Effect purity->outcome impurities->outcome formulation->outcome environment Environmental Conditions environment->outcome

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Ethyl 2-(3-chlorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-(3-chlorophenoxy)acetate (CAS No. 52094-98-1). As a chlorinated phenoxy compound, this substance requires rigorous handling and disposal procedures to mitigate risks to personnel and prevent environmental contamination. The guidance herein is rooted in established safety protocols and regulatory standards, designed for immediate application in research and development laboratories.

Immediate Safety Profile & Hazard Analysis

Before handling or disposing of this compound, it is imperative to understand its associated hazards. This compound is not merely a laboratory reagent but a substance with significant toxicological and ecotoxicological properties.

Causality of Hazards: The primary hazards of this compound stem from its chemical structure. The presence of a chlorinated aromatic ring makes it a member of the chlorophenoxy family of compounds. This class is known for its potential persistence in the environment and the possibility of forming highly toxic byproducts, such as dioxins, if improperly incinerated at low temperatures. Its ester functional group can undergo hydrolysis, but the core chlorinated phenol structure remains the primary concern.

Quantitative Hazard Summary:

Hazard CategoryGHS CodeHazard StatementSource
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[2]
Eye Irritation H319Causes serious eye irritation.[2]
Respiratory Irritation H335May cause respiratory irritation.[2]
Aquatic Hazard (Chronic) H410Very toxic to aquatic life with long lasting effects.[1]

This profile mandates the use of appropriate Personal Protective Equipment (PPE) at all times, including nitrile or neoprene gloves, chemical splash goggles, and a fully buttoned lab coat. All handling of open containers should occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][3]

Core Disposal Principle: High-Temperature Incineration

The only acceptable and environmentally sound method for the final disposal of this compound is high-temperature incineration at a licensed hazardous waste facility.[4]

Scientific Rationale: As an organochlorine compound, simply neutralizing or chemically degrading this waste in a standard laboratory setting is not recommended. The U.S. Environmental Protection Agency (EPA) has noted that for chlorophenoxy compounds, effective and practical detoxification procedures for laboratory-scale use are largely unknown.[4] The most significant risk of improper disposal or low-temperature burning is the potential for atmospheric contamination with hazardous combustion products.[4] Therefore, entrusting this waste to a professional disposal company with the appropriate incineration technology is the only way to ensure its complete and safe destruction.[1]

Regulatory Compliance: Disposal must be conducted in strict accordance with all local, state, and federal regulations. This universally involves manifesting the waste and transferring it to a licensed waste disposal contractor. Disposing of this chemical down the drain or in regular trash is a serious violation of environmental law and laboratory safety protocols due to its high aquatic toxicity.[1][3][5]

Step-by-Step Waste Segregation and Collection Protocol

Proper disposal begins with meticulous segregation at the point of generation.

Step 1: Designate a Hazardous Waste Satellite Accumulation Area (SAA)

  • Identify a specific location within the laboratory, typically inside a chemical fume hood or a ventilated, secondary-contained cabinet, for the accumulation of this compound waste.

  • The SAA must be under the direct control of laboratory personnel.

Step 2: Prepare Designated Waste Containers

  • Liquid Waste: Use a dedicated, chemically compatible container (e.g., high-density polyethylene or glass) for all liquid wastes containing this compound, including reaction mother liquors, washings, and contaminated solvents. The container must have a secure, tight-fitting lid.

  • Solid Waste: Use a separate, clearly labeled, sealable container (e.g., a wide-mouth poly drum or a securely lined pail) for solid waste. This includes contaminated consumables such as gloves, weighing paper, absorbent pads, and silica gel.

Step 3: Correctly Label Waste Containers

  • Immediately upon first use, label the waste container with the words "Hazardous Waste."

  • Clearly identify the full chemical name: "this compound" and list any other chemical constituents in the waste stream.

  • Maintain an approximate percentage of each component.

  • Ensure the label includes the appropriate hazard pictograms (e.g., "Harmful," "Environmental Hazard").

Step 4: Accumulate Waste Safely

  • Keep waste containers closed at all times, except when adding waste.[6][7][8]

  • Do not mix incompatible waste streams.

  • Store the waste containers away from heat, sparks, or open flames.[6][7]

Step 5: Arrange for Disposal

  • Once the container is full, or on a regular schedule, contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will manage the final transport to an approved waste disposal plant.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the proper management of this compound waste.

G Fig. 1: Disposal Workflow for this compound start Waste Generation (Synthesis, QC, etc.) liquid_waste Liquid Waste (e.g., reaction mixtures, solvents) start->liquid_waste solid_waste Solid Waste (e.g., contaminated gloves, paper) start->solid_waste liquid_container Step 1: Collect in a Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container solid_container Step 1: Collect in a Labeled, Sealed Solid Waste Container solid_waste->solid_container storage Step 2: Store in Designated Satellite Accumulation Area (SAA) liquid_container->storage solid_container->storage ehs_contact Step 3: Contact EHS for Waste Pickup storage->ehs_contact disposal Step 4: Transfer to Licensed Hazardous Waste Contractor ehs_contact->disposal incineration Final Disposal: High-Temperature Incineration disposal->incineration

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.